N-(3-fluoro-4-methylphenyl)benzamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNADMABTRQLQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291749 | |
| Record name | N-(3-Fluoro-4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-89-3 | |
| Record name | N-(3-Fluoro-4-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluoro-4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Therapeutic Potential of N-(3-fluoro-4-methylphenyl)benzamide in Medicinal Chemistry
[1]
Executive Summary
N-(3-fluoro-4-methylphenyl)benzamide represents a "privileged scaffold" in modern drug discovery.[1] Its core utility lies in the specific substitution pattern of the aniline ring: the 4-methyl group blocks para-metabolic oxidation, while the 3-fluorine atom modulates electronic properties, lipophilicity, and conformation without imposing significant steric penalty.[1] This scaffold is a critical building block for Type II kinase inhibitors (targeting the DFG-out conformation) and has emerging utility in TRPV1 modulation and 11β-HSD1 inhibition .[1]
Medicinal Chemistry Profile
The "Fluorine-Methyl" Effect
The 3-fluoro-4-methylphenyl moiety is strategically designed to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties:
-
Metabolic Blockade: The para-methyl group prevents hydroxylation at the most reactive site of the phenyl ring, significantly extending half-life (
).[1] -
Electronic Modulation: The meta-fluorine atom (
) withdraws electrons from the aromatic ring, lowering the pKa of the amide nitrogen.[1] This increases the hydrogen bond donor capability of the amide NH, crucial for binding to the Glu residue in the kinase hinge region or the aspartate in the DFG motif.[1] -
Conformational Lock: The fluorine atom can induce a preferred conformation via intramolecular electrostatic interactions (e.g., with the amide carbonyl oxygen), reducing the entropic cost of binding.[1]
Target Landscape
| Target Class | Mechanism of Action | Therapeutic Indication | Key Residue Interaction |
| p38 MAPK | Type II Inhibition (Allosteric) | Rheumatoid Arthritis, Inflammation | Glu71 (Hinge), Asp168 (DFG) |
| B-Raf / c-Raf | DFG-out Stabilizer | Oncology (Melanoma) | Glu504 (B-Raf) |
| TRPV1 | Channel Antagonism | Neuropathic Pain | Tyr511 (Vanilloid Pocket) |
| 11β-HSD1 | Reductase Inhibition | Metabolic Syndrome | Ser170 (Catalytic Site) |
Mechanism of Action: Type II Kinase Inhibition
The most prominent application of this scaffold is in the design of Type II kinase inhibitors. These inhibitors bind to the inactive conformation of the kinase where the DFG motif (Asp-Phe-Gly) is flipped out ("DFG-out").[1]
Structural Logic
The N-(3-fluoro-4-methylphenyl)benzamide moiety typically occupies the hydrophobic allosteric pocket created by the movement of the Phenylalanine residue in the DFG motif.[1]
-
Hinge Binding: The "Head" group (often a heterocycle attached to the benzamide) binds the ATP adenine pocket.[1]
-
Linker: The amide bond forms critical H-bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG).[1]
-
Hydrophobic Tail: The 3-fluoro-4-methylphenyl group penetrates the deep hydrophobic pocket, stabilized by van der Waals interactions.[1]
Signaling Pathway Visualization (p38 MAPK)
The following diagram illustrates the downstream effects of inhibiting p38 MAPK using this scaffold, preventing the activation of pro-inflammatory cytokines.[1]
Figure 1: Mechanism of p38 MAPK inhibition by N-(3-fluoro-4-methylphenyl)benzamide derivatives, blocking downstream cytokine production.[1]
Synthesis Protocol
Detailed below is a validated protocol for synthesizing the core scaffold via nucleophilic acyl substitution. This method prioritizes yield and purity suitable for biological screening.
Reagents & Materials
-
Starting Material A: 3-Fluoro-4-methylaniline (CAS: 452-77-7)[1][][3]
-
Starting Material B: Benzoyl chloride (or substituted derivative)[1]
-
Base: Triethylamine (Et₃N) or Pyridine[1]
-
Solvent: Dichloromethane (DCM, anhydrous)[1]
-
Workup: 1M HCl, Saturated NaHCO₃, Brine
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-Fluoro-4-methylaniline (1.0 equiv, 5.0 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add Triethylamine (1.5 equiv, 7.5 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add Benzoyl chloride (1.1 equiv, 5.5 mmol) dissolved in DCM (5 mL) over 15 minutes.
-
Rationale: Slow addition at low temperature prevents di-acylation and controls exotherm.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
-
Quenching: Quench the reaction by adding water (20 mL).
-
Extraction: Separate the organic layer.[4] Wash sequentially with:
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hex/EtOAc gradient).[1]
Synthesis Workflow Diagram
Figure 2: Synthetic route for the preparation of the N-(3-fluoro-4-methylphenyl)benzamide scaffold.
Experimental Validation: p38 MAPK Inhibition Assay
To validate the therapeutic potential, the synthesized compound must be tested in an enzymatic assay.[1]
Protocol: ADP-Glo™ Kinase Assay
This assay measures the ADP generated from the phosphorylation reaction, correlating it to kinase activity.[1]
-
Enzyme Prep: Dilute active p38α MAPK enzyme (0.1–0.5 ng/µL) in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Substrate Prep: Prepare ATF2 substrate (0.2 µg/µL) and Ultra-Pure ATP (10 µM).[1]
-
Inhibitor Incubation:
-
Add 5 µL of the test compound (N-(3-fluoro-4-methylphenyl)benzamide derivative) in 5% DMSO to a 384-well plate.
-
Add 5 µL of Enzyme solution.
-
Incubate for 15 minutes at RT to allow Type II binding (slow-off rate).
-
-
Reaction Start: Add 5 µL of ATP/Substrate mix. Incubate for 60 minutes at RT.
-
Detection:
-
Readout: Measure Luminescence (RLU) using a plate reader. Calculate IC₅₀ using a sigmoidal dose-response curve.
References
-
Design and Synthesis of p38 MAP Kinase Inhibitors. Source: ACS Omega.[5] Citation: Alshammari, A. et al. (2023).[1][5] "Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase." ACS Omega, 8(20), 17800–17815.[1] URL:[Link][1]
-
Protoporphyrinogen Oxidase Inhibitors. Source: MDPI Molecules. Citation: Li, Z. et al. (2022).[1] "Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors." Molecules, 27(9), 2780.[1] URL:[Link][1]
-
11β-HSD1 Inhibitors for Metabolic Syndrome. Source: RSC MedChemComm. Citation: Kim, Y. et al. (2015).[1] "Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors." MedChemComm, 6, 125-135.[1] URL:[Link]
-
Medicinal Chemistry of Fluorinated Anilines. Source: Journal of Medicinal Chemistry.[6] Citation: Purser, S. et al. (2008).[1] "Fluorine in medicinal chemistry." Chem. Soc. Rev., 37, 320-330.[1] URL:[Link]
Sources
- 1. EP2263671A1 - Amide derivative-containing pharmaceutical composition - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2022049376A1 - Novel compounds - Google Patents [patents.google.com]
Methodological & Application
Step-by-step synthesis protocol for N-(3-fluoro-4-methylphenyl)benzamide
Technical Application Note: Controlled Synthesis of N-(3-fluoro-4-methylphenyl)benzamide
Executive Summary & Strategic Rationale
This protocol details the synthesis of N-(3-fluoro-4-methylphenyl)benzamide , a fluorinated amide scaffold often utilized in structure-activity relationship (SAR) studies for kinase inhibitors and ion channel modulators.[1]
Synthetic Strategy: Nucleophilic Acyl Substitution While amide coupling agents (e.g., HATU, EDC) are popular for complex fragments, we utilize the Acid Chloride Method for this synthesis.[1]
-
Rationale: The steric profile of 3-fluoro-4-methylaniline is moderate.[1][2] The fluorine atom at the meta position (relative to the amine) withdraws electron density via induction, slightly reducing nucleophilicity compared to p-toluidine.[1] Benzoyl chloride is a "hard" electrophile that overcomes this reduced reactivity more efficiently than activated esters, ensuring rapid conversion with minimal thermal stress.[1]
-
Impurity Control: The primary impurity risk is the formation of the bis-amide (imide) species, though rare with secondary anilines, or residual unreacted aniline.[1] We mitigate this by using a slight excess of the electrophile and a rigorous acid/base workup.[1]
Reaction Mechanics & Pathway
The synthesis proceeds via the attack of the lone pair of the aniline nitrogen on the carbonyl carbon of benzoyl chloride.[1] The tetrahedral intermediate collapses to expel chloride, which is immediately scavenged by the non-nucleophilic base (Triethylamine) to drive the equilibrium forward and prevent the formation of HCl salts of the starting amine.[1]
DOT Diagram: Reaction Logic & Workflow
Figure 1: Operational workflow for the synthesis of N-(3-fluoro-4-methylphenyl)benzamide, highlighting critical process checkpoints.
Material Specifications
| Reagent/Solvent | CAS No.[1][3] | Equiv.[1] | Role | Critical Attribute |
| 3-Fluoro-4-methylaniline | 452-77-7 | 1.0 | Nucleophile | Purity >97%; Dark color indicates oxidation (purify if needed).[1] |
| Benzoyl Chloride | 98-88-4 | 1.1 | Electrophile | Clear liquid; Hydrolyzes in moist air.[1] |
| Triethylamine (Et3N) | 121-44-8 | 1.5 | Base | Dry; Scavenges HCl.[1] |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Medium | Anhydrous; Stabilized with amylene preferred.[1] |
Detailed Experimental Protocol
Safety Pre-Check:
-
Hazard: Benzoyl chloride is a lachrymator and corrosive. 3-Fluoro-4-methylaniline is toxic by inhalation/absorption.[1]
-
Control: Perform all operations in a certified chemical fume hood. Wear nitrile gloves and safety goggles.[1]
Step 1: Reaction Setup (0°C)
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (
) or Argon.[1] -
Add 3-Fluoro-4-methylaniline (1.25 g, 10.0 mmol) to the flask.
-
Add anhydrous DCM (25 mL) via syringe. Stir until fully dissolved.
-
Add Triethylamine (2.1 mL, 15.0 mmol) in one portion.
-
Note: The solution may warm slightly; ensure the system returns to ambient temperature before cooling.[1]
-
-
Cool the reaction mixture to 0°C using an ice/water bath.
-
Expert Insight: Cooling is critical to suppress di-acylation side reactions and control the exotherm upon acid chloride addition.[1]
-
Step 2: Electrophile Addition & Maintenance
-
Dilute Benzoyl Chloride (1.28 mL, 11.0 mmol) in DCM (5 mL) in a separate vial.
-
Add the benzoyl chloride solution dropwise to the reaction mixture over 10–15 minutes.
-
Remove the ice bath after addition is complete and allow the mixture to warm to room temperature (20–25°C).
-
Stir for 3–4 hours.
Step 3: Workup & Isolation
-
Quench the reaction by adding 1M HCl (20 mL). This solubilizes the triethylamine salts and protonates any unreacted aniline (making it water-soluble).[1]
-
Transfer to a separatory funnel. Separate the organic (lower) layer.[1]
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotavap) to yield an off-white solid.
Step 4: Purification (Recrystallization)[1]
-
Dissolve the crude solid in a minimum amount of hot Ethanol (~70°C).
-
Add hot water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals and wash with cold 50% EtOH/Water.
-
Dry under high vacuum.[1]
Process Validation & Expected Data
To ensure the protocol yielded the correct molecule, compare analytical data against these standard parameters.
Table 2: Analytical Specifications
| Parameter | Expected Value | Interpretation |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or residual aniline.[1] |
| Yield | 85% – 95% | Losses usually occur during workup washes.[1] |
| 1H NMR (DMSO-d6) | Diagnostic amide singlet >10 ppm confirms acylation.[1] | |
| LC-MS (ESI+) | [M+H]+ = 230.1 | Consistent with formula C14H12FNO.[1] |
DOT Diagram: Signaling/Validation Logic
Figure 2: Decision tree for analytical validation of the synthesized compound.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedure for benzoylation of amines, p. 916).[1] [1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Review of amide coupling methodologies).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline.[1] (Precursor data). [1]
-
Sigma-Aldrich. Product Specification: 3-Fluoro-N-(4-methylphenyl)benzamide (Isomer reference for characterization standards).[1]
Sources
Application Note: Optimizing Amide Coupling Conditions for 3-Fluoro-4-Methylaniline Derivatives
Abstract
3-Fluoro-4-methylaniline is a critical scaffold in medicinal chemistry, frequently serving as the pharmacophore in kinase inhibitors (e.g., BCR-ABL, EGFR targets) and antimicrobial agents. However, its reduced nucleophilicity—driven by the inductive electron-withdrawing effect of the fluorine atom—often leads to stalled reactions or low yields under standard EDC/HOBt conditions. This guide provides a tiered approach to coupling this specific aniline, transitioning from high-throughput discovery methods (HATU) to scalable, green process chemistries (T3P), ensuring high conversion and simplified purification.
Introduction: The Chemical Challenge
Electronic & Steric Environment
The reactivity of 3-fluoro-4-methylaniline is governed by a push-pull electronic system.[1] While the para-methyl group offers weak activation via hyperconjugation, the meta-fluorine atom exerts a dominant inductive withdrawal (-I) effect.[1]
-
pKa Context: The pKa of the conjugate acid is approximately 4.0–4.8 , significantly lower than unsubstituted aniline (~4.6) and vastly less basic than aliphatic amines (~10.5).
-
Nucleophilicity: The nitrogen lone pair is less available for attack on the activated carbonyl, requiring highly electrophilic coupling partners.
-
Medicinal Value: The fluorine atom is strategically placed to block metabolic oxidation at the ring (CYP450 blocking) and modulate lipophilicity, making this residue common in drugs like Nilotinib derivatives and Linezolid intermediates.
Strategic Decision Matrix
Do not apply a "one-size-fits-all" approach. Select the protocol based on your reaction scale and the stability of your carboxylic acid partner.
Figure 1: Decision tree for selecting the optimal coupling strategy based on scale and substrate properties.[1]
Detailed Experimental Protocols
Protocol A: The "Gold Standard" for Discovery (HATU)
Context: Best for milligram-scale library synthesis where reagent cost is negligible compared to the value of the compound. HATU generates a highly reactive aza-benzotriazole active ester.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
HATU (1.2 equiv)
-
DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)[1]
Step-by-Step Workflow:
-
Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen.
-
Base Addition: Add DIPEA dropwise. Stir for 5–10 minutes. Note: The solution typically turns yellow/orange, indicating active ester formation.
-
Coupling: Add 3-Fluoro-4-methylaniline.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Optimization: If conversion is <50% by LCMS after 4 hours, heat to 50°C.
-
-
Workup (Crucial):
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 1: 1M HCl or saturated NH₄Cl (removes unreacted aniline and DIPEA).
-
Wash 2: Saturated NaHCO₃ (removes unreacted acid and byproduct HOAt).
-
Wash 3: LiCl (5% aq) (removes DMF).
-
Dry over Na₂SO₄ and concentrate.
-
Why this works: The 7-azabenzotriazole moiety of HATU utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate the acylation of the slow-reacting aniline.
Protocol B: The Scalable "Green" Method (T3P)
Context: Ideal for multigram synthesis. T3P (Propylphosphonic anhydride) is non-explosive, less allergenic than HOBt, and produces water-soluble byproducts, eliminating the need for chromatography in many cases.
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)[1]
-
Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M - 0.5 M)[1]
Step-by-Step Workflow:
-
Charge: Combine Carboxylic Acid, Aniline, and Pyridine in EtOAc.
-
Addition: Add T3P solution dropwise at 0°C (exothermic reaction).
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Note: T3P kinetics are slower than HATU; patience is required.
-
-
Workup (Self-Cleaning):
-
Add water to quench.
-
Separate phases.
-
Wash organic layer with 1M HCl (removes Pyridine and Aniline).
-
Wash with 1M NaOH (removes unreacted Acid and T3P byproducts).
-
Concentrate.
-
Why this works: T3P acts as a dehydrating agent forming a mixed anhydride.[4] The byproduct is a water-soluble phosphonic acid, ensuring that simple aqueous washes yield high-purity product.[1]
Protocol C: The "Nuclear Option" (In-Situ Acid Chloride)
Context: Use only when Protocols A and B fail, typically due to extreme steric hindrance on the carboxylic acid.
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: DCM (Dichloromethane)[5]
Step-by-Step Workflow:
-
Activation: Dissolve Acid in dry DCM. Add cat. DMF.[5][6] Add Oxalyl Chloride dropwise at 0°C. Stir until gas evolution (CO/CO₂) ceases (approx. 1 h).
-
Concentration (Optional but recommended): Evaporate DCM to remove excess Oxalyl Chloride (which would react with the aniline). Redissolve in fresh DCM.
-
Coupling: Add the aniline and Et₃N solution dropwise to the acid chloride at 0°C.
-
Workup: Standard aqueous extraction.
Analytical Data & Troubleshooting
Expected NMR Signatures
When characterizing the product, look for these specific shifts to confirm the integrity of the 3-fluoro-4-methylaniline moiety:
| Nucleus | Feature | Chemical Shift / Coupling | Interpretation |
| ¹H NMR | Amide NH | δ 9.5 – 10.5 ppm (s) | Downfield singlet confirms amide formation.[1] |
| ¹H NMR | Ar-Me | δ 2.1 – 2.3 ppm (d, J~2Hz) | Doublet due to long-range coupling with ³F.[1] |
| ¹⁹F NMR | Ar-F | δ -110 to -120 ppm | Diagnostic signal; shifts slightly upon amidation.[1] |
| ¹³C NMR | C-F | ~160 ppm (d, J~245Hz) | Large C-F coupling constant confirms fluorination. |
Troubleshooting Table
| Observation | Diagnosis | Remedial Action |
| Low Conversion (HATU) | Aniline is too deactivated.[1] | Switch to Protocol C (Acid Chloride) or heat HATU reaction to 60°C (careful of epimerization). |
| New Spot on TLC (lower Rf) | Activated ester hydrolysis. | Ensure solvents are strictly anhydrous. Use molecular sieves in DMF. |
| Product contaminated with urea | HATU byproduct carryover. | Increase the volume of the NaHCO₃ wash or switch to T3P (Protocol B). |
| Thick precipitate forms | Product insolubility. | The product may precipitate out of EtOAc. Filter the solid and wash with ether; this is often pure product. |
References
-
Dunetz, J. R., et al. (2011).[4][7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
PubChem. (n.d.). "3-Fluoro-4-methylaniline Compound Summary." National Library of Medicine.
-
Bachem. (2024).[8] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
Organic Chemistry Portal. (n.d.). "Amide Synthesis by Acylation."
Sources
- 1. 4-Fluoro-3-methylaniline|lookchem [lookchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. growingscience.com [growingscience.com]
- 6. reddit.com [reddit.com]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. reddit.com [reddit.com]
Application Note: HPLC Method Development for N-(3-fluoro-4-methylphenyl)benzamide
Abstract
This guide details the systematic development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity analysis of N-(3-fluoro-4-methylphenyl)benzamide . Given the compound's hydrophobic benzanilide core and fluorinated substitution, this protocol prioritizes resolution from potential synthetic precursors (3-fluoro-4-methylaniline and benzoic acid) and regioisomers.[1] The method utilizes a C18 stationary phase with a generic acid-modified mobile phase, ensuring robustness suitable for Transfer to Quality Control (QC) environments.[1][2][3]
Compound Profile & Physicochemical Basis
Understanding the analyte is the prerequisite for successful chromatography.[1][2][3]
-
Chemical Structure: A benzanilide scaffold where the aniline ring is substituted with a fluorine at the meta position and a methyl group at the para position relative to the amine.[2][3]
-
pKa: The amide nitrogen is neutral (pKa > 20).[1][2][3] The molecule will remain uncharged across the standard HPLC pH range (2–8).[1][2][3]
-
UV Absorbance: Strong absorption expected at 254 nm (benzamide π-π* transitions).[1][3]
Chromatographic Implications: Due to high lipophilicity, the compound will exhibit strong retention on alkyl-bonded phases (C18).[1][2][3] High organic content (>50%) will likely be required for elution.[1][2][3] The neutral character implies that pH buffers are not strictly necessary for ionization control, but acidic modifiers are recommended to suppress silanol activity on the column hardware.[2][3]
Method Development Strategy
Column Selection[3][4]
-
Primary Choice: C18 (Octadecylsilane) .[1][2][3]
-
Rationale: Provides maximum hydrophobic selectivity.[1][3] A "base-deactivated" or "end-capped" column is essential to prevent secondary interactions between the amide nitrogen and free silanols, which causes peak tailing.[1]
-
Recommended Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size (Balance between resolution and backpressure).[1][2][3]
-
-
Alternative: Phenyl-Hexyl .[1]
Mobile Phase Selection
Experimental Protocol
Reagents and Standards
-
Reference Standard: N-(3-fluoro-4-methylphenyl)benzamide (>98% purity).
-
Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.[1][2][3][5]
-
Modifier: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).[1][2][3]
Instrumentation Setup
-
System: Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2][3]
-
Column Oven: 30°C (Controls viscosity and retention reproducibility).
Step 1: The Scouting Gradient
Goal: Determine the approximate elution composition (%B).[2][3]
Conditions:
-
Injection Volume: 10 µL
-
Gradient Profile:
| Time (min) | % Solvent A (0.1% FA in Water) | % Solvent B (ACN) |
| 0.00 | 95 | 5 |
| 15.00 | 5 | 95 |
| 20.00 | 5 | 95 |
| 20.10 | 95 | 5 |
| 25.00 | 95 | 5 |
Analysis: If the peak elutes at 12.5 minutes , the composition at that time is roughly 80-85% B (accounting for dwell volume).[1][2][3] This confirms the compound is highly retained.[1][2][3]
Step 2: Optimized Isocratic Method
Goal: Create a stable, reproducible run for routine analysis.
Based on the scouting run, an isocratic hold at a slightly lower strength than the elution point usually yields the best resolution.[2][3]
Optimized Parameters:
-
Mobile Phase: Isocratic 40:60 (Water + 0.1% H₃PO₄ : ACN).[1][2][3]
-
Run Time: 15 minutes.
-
Needle Wash: 50:50 ACN:Water (Critical to prevent carryover of this sticky compound).[1][2][3]
Sample Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% ACN . (Note: Solubility in water is poor; do not attempt to dissolve in pure water).[1][2][3]
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase (or 50:50 Water:ACN).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Method Validation (Summary)
To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | Resolution > 1.5 from impurities | Inject individual precursors (Aniline/Benzoic Acid) and verify separation. |
| Linearity | R² > 0.999 | 5 concentrations (e.g., 10, 25, 50, 75, 100 µg/mL). |
| Precision | RSD < 2.0% | 6 replicate injections of the Working Standard. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine via serial dilution. |
| Robustness | RSD < 2.0% | Small changes in Flow (±0.1 mL/min), Temp (±2°C), %B (±2%).[1][2][3] |
Visualization: Method Development Workflow
Figure 1: Decision tree for optimizing the HPLC method based on scouting run retention behavior.
Troubleshooting & Expert Insights
-
Issue: Peak Tailing (> 1.5)
-
Issue: Baseline Drift
-
Issue: Split Peaks
References
-
International Conference on Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2][3] Introduction to Modern Liquid Chromatography. Wiley.[3] (Foundational text for Gradient Scouting logic).
-
PubChem. (n.d.).[1][2][3] Compound Summary: 4-Fluoro-N-(4-methylphenyl)benzamide (Isomer Analog).[1] Retrieved from [Link][1][2][3]
Sources
- 1. PubChemLite - 3-fluoro-n-(3-hydroxy-4-methylphenyl)benzamide (C14H12FNO2) [pubchemlite.lcsb.uni.lu]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 671-01-2: Benzamide, 3-fluoro-N-(phenylmethyl)- [cymitquimica.com]
- 5. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. questjournals.org [questjournals.org]
Preparation of N-(3-fluoro-4-methylphenyl)benzamide stock solutions for in vitro assays
Application Note: Preparation and Handling of N-(3-fluoro-4-methylphenyl)benzamide Stock Solutions for In Vitro Assays
Executive Summary
This technical guide details the standardized protocol for the preparation, storage, and dilution of N-(3-fluoro-4-methylphenyl)benzamide (NFMPB). As a lipophilic benzamide derivative, NFMPB presents specific challenges regarding aqueous solubility and precipitation in assay media. This document provides a self-validating workflow designed to maintain compound integrity, ensure accurate molar concentrations, and prevent experimental artifacts caused by micro-precipitation or solvent toxicity.
Physicochemical Profile & Solubility Logic
Understanding the molecular properties of NFMPB is the first step in designing a robust protocol. The presence of the fluorine atom and the methyl group on the phenyl ring increases lipophilicity compared to the parent benzamide, necessitating the use of organic co-solvents (DMSO) for primary stock preparation.
Table 1: Compound Specifications
| Property | Value | Notes |
| Chemical Formula | C₁₄H₁₂FNO | |
| Molecular Weight | 229.25 g/mol | Use this for molarity calculations. |
| Predicted LogP | ~3.2 - 3.8 | Highly lipophilic; low aqueous solubility. |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended concentration: 10 mM - 50 mM . |
| Secondary Solvent | Ethanol | Possible, but DMSO is preferred for biological compatibility. |
| Aqueous Solubility | < 100 µM (Estimated) | Risk of precipitation upon direct dilution into buffer. |
Expert Insight:
-
Why DMSO? DMSO is a polar aprotic solvent that disrupts the crystal lattice of benzamides effectively while being miscible with water.
-
The "Crash-Out" Risk: Direct dilution of a high-concentration DMSO stock (e.g., 50 mM) into an aqueous buffer (e.g., PBS) can cause immediate precipitation due to the hydrophobic effect. This protocol uses an Intermediate Dilution Step to mitigate this risk.
Materials & Equipment
-
Compound: N-(3-fluoro-4-methylphenyl)benzamide (>98% purity).
-
Solvent: DMSO, Anhydrous (≥99.9%, cell-culture grade). Note: Avoid old DMSO; hygroscopic water absorption can degrade stock stability.
-
Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene plastics for high-concentration stocks.
-
Filtration: 0.22 µm PTFE (hydrophobic) syringe filter (optional for sterilization, but beware of volume loss).
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator bath.
Protocol 1: Primary Stock Preparation (10 mM)
This protocol targets a 10 mM stock solution, which is a versatile concentration for most in vitro assays (typically dosed at nM to µM levels).
Step-by-Step Procedure:
-
Calculate Mass Required: To prepare 5 mL of a 10 mM stock:
-
Weighing:
-
Weigh approximately 11.5 mg of NFMPB into a tared amber glass vial. Record the exact mass (e.g., 11.52 mg).
-
-
Volume Adjustment (Gravimetric Method):
-
Do not rely on volumetric pipetting for the solvent if high precision is needed. Instead, calculate the exact volume of DMSO required based on the recorded mass.
-
Example: If you weighed 11.52 mg:
.
-
-
Dissolution:
-
Add the calculated volume of Anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Visual Check: Inspect against a light source. The solution must be perfectly clear. If particles persist, sonicate in a water bath at room temperature for 5 minutes.
-
-
Aliquot & Storage:
-
Divide into small aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (short term < 1 month) or -80°C (long term).
-
Critical: Keep desiccated. Water uptake initiates hydrolysis of the amide bond over time.
-
Protocol 2: Serial Dilution for Assays (The Intermediate Method)
Objective: To generate a dose-response curve (e.g., 0.1 nM to 10 µM) while maintaining a constant, low DMSO concentration (typically < 0.5%) to avoid solvent toxicity.
The Problem with Direct Dilution: Adding 1 µL of 10 mM stock directly to 1000 µL of media creates a 10 µM solution. However, the local concentration at the pipette tip momentarily exceeds solubility limits, potentially nucleating micro-crystals that never re-dissolve.
The Solution: The 500x Intermediate Plate
-
Prepare 500x Concentrates in DMSO:
-
Perform all serial dilutions in 100% DMSO first.
-
Example: Dilute 10 mM stock 1:3 serially in DMSO to create stocks of 3.33 mM, 1.11 mM, etc.
-
-
Intermediate Dilution (10x Working Solution):
-
Dilute the DMSO stocks 1:50 into the assay buffer (e.g., PBS or Media).
-
Result: This creates a "10x" working solution containing 2% DMSO .
-
Why? 2% DMSO helps keep the lipophilic compound in solution better than 0.1% during the transition phase.
-
-
Final Assay Addition:
-
Add the "10x" working solution 1:10 to the cells/enzyme mix.
-
Final Result: 1x Compound concentration, 0.2% DMSO (safe for most cells).
-
Visualization: Workflow Logic
The following diagrams illustrate the critical decision pathways and dilution logic.
Figure 1: Stock Preparation & Quality Control Workflow
Caption: Logic flow for the preparation of the primary stock solution, ensuring solubility verification before storage.
Figure 2: The "Intermediate Plate" Dilution Scheme
Caption: Step-wise dilution strategy to prevent precipitation shock. The transition from 100% DMSO to aqueous media is buffered by an intermediate step.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Precipitation in Stock | Moisture contamination in DMSO. | Use fresh, anhydrous DMSO. Warm to 37°C briefly to redissolve. |
| Cloudiness in Assay | "Crash-out" effect upon dilution. | Reduce final concentration or increase intermediate dilution steps. |
| Loss of Potency | Hydrolysis or adsorption to plastic. | Use glass vials for stocks. Ensure storage at -20°C is desiccated. |
| Cytotoxicity (Vehicle) | DMSO concentration > 0.5%.[1] | Validate cell line tolerance to DMSO.[1] Aim for < 0.1% if possible. |
Self-Validation Step: Before running a large screen, perform a Nephelometry Check :
-
Prepare the highest working concentration (e.g., 10 µM) in the assay buffer.
-
Measure absorbance at 600 nm (OD600) immediately and after 4 hours.
-
Any increase in OD600 > 0.005 indicates micro-precipitation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 984515 (Related Benzamide Structures). Retrieved from [Link]
-
NIH Chemical Genomics Center (NCGC). Assay Guidance Manual: Compound Management and Handling. Retrieved from [Link]
Sources
Solvent selection for dissolving N-(3-fluoro-4-methylphenyl)benzamide in cell culture
Application Note: Solvent Selection and Solubilization Protocol for N-(3-fluoro-4-methylphenyl)benzamide in In Vitro Systems
Executive Summary
N-(3-fluoro-4-methylphenyl)benzamide (NFMPB) is a hydrophobic benzamide derivative frequently utilized as a structural scaffold in the development of kinase inhibitors and TRPV channel modulators. Its rigid planar structure and halogenation contribute to high lattice energy and poor aqueous solubility, presenting significant challenges for in vitro administration.
This application note provides a validated solvent system and step-by-step protocol to solubilize NFMPB. We recommend Dimethyl Sulfoxide (DMSO) as the primary vehicle, utilizing a "Step-Down" dilution strategy to prevent compound precipitation (crashing) upon introduction to aqueous cell culture media.
Physicochemical Profile & Solubility Logic
To select the correct solvent, one must understand the molecule's resistance to dissolution.
-
Lipophilicity (LogP): Benzamide derivatives typically exhibit LogP values > 3.0. The presence of the fluorine atom and methyl group on the phenyl ring increases hydrophobicity compared to the parent benzamide.
-
Lattice Energy: The amide bond (
) facilitates strong intermolecular hydrogen bonding, creating a stable crystal lattice that resists dissociation in water. -
Solvent Suitability:
-
Water/Media: Poor (Precipitation likely).
-
Ethanol: Moderate solubility, but high volatility affects concentration accuracy; potential cytotoxicity in sensitive lines (e.g., HepG2).
-
DMSO: Excellent solubility due to its high dielectric constant and ability to disrupt amide hydrogen bonding.
-
Table 1: Solvent Selection Matrix for NFMPB
| Solvent | Solubility Potential | Cellular Tolerance (Max v/v) | Verdict |
| DMSO | High (>50 mM) | 0.1% - 0.5% | Recommended. Gold standard for hydrophobic small molecules. |
| Ethanol (100%) | Moderate | 0.1% - 1.0% | Alternative. Risk of evaporation alters stock concentration. |
| DMF | High | < 0.1% | Not Recommended. Higher cytotoxicity than DMSO. |
| PBS/Media | Negligible | N/A | Vehicle Only. Cannot be used for stock preparation. |
Validated Protocol: Stock Preparation & Cellular Treatment
Safety Note: NFMPB is a bioactive compound. Handle with PPE in a fume hood. DMSO penetrates skin and can carry toxic compounds into the bloodstream.
Phase A: Preparation of Master Stock Solution (10 mM)
-
Calculate Mass: To prepare 1 mL of 10 mM stock:
(Note: MW of NFMPB 229.25 g/mol . Mass required 2.29 mg). -
Weighing: Weigh ~2.3 mg of NFMPB into a sterile, amber glass vial (glass is preferred over plastic to minimize leaching). Record exact mass.
-
Solvation: Add sterile, cell-culture grade DMSO (anhydrous,
99.9%) to achieve exactly 10 mM. -
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Checkpoint: Solution must be optically clear.
-
-
Storage: Aliquot into 50
L volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
Phase B: The "Step-Down" Dilution Strategy (Critical)
Directly adding 10 mM DMSO stock to cell media often causes immediate precipitation (the "crash"). Use an intermediate dilution step.
Goal: Treat cells at 10
-
Intermediate Stock (100x): Dilute the 10 mM Master Stock 1:10 in cell culture media (serum-free) or PBS to create a 1 mM Intermediate Stock.
-
Technique: Add DMSO stock dropwise to the vortexing media.
-
Observation: If cloudiness appears, the compound has crashed. Correction: Perform the intermediate dilution using DMSO instead (i.e., dilute 10 mM
1 mM using DMSO), then dilute that into media.
-
-
Working Solution (1x): Dilute the 1 mM Intermediate Stock 1:100 into the final cell culture well (containing cells and serum-supplemented media).
-
Final Concentration: 10
M compound. -
Final DMSO: 0.1% (Non-toxic to most lines).[1]
-
Visualizing the Workflow
The following diagram illustrates the critical "Step-Down" pathway to ensure solubility is maintained from solid state to cellular uptake.
Figure 1: Solubilization workflow preventing precipitation and facilitating passive diffusion across the lipid bilayer.
Quality Control & Troubleshooting
Before adding to cells, validate the solubility.[1][2]
-
Turbidity Check: Hold the working solution against a dark background. Any "milkiness" or Tyndall effect (scattering of light) indicates micro-precipitation.
-
Fix: Reduce concentration or increase temperature to 37°C.
-
-
Microscopy: After adding to cells, examine the well under 20x phase contrast. Crystals appear as dark, refractive needles.
-
Consequence: Crystals cause physical stress to cells (false positives in toxicity assays) and reduce actual drug concentration.
-
Troubleshooting Table
| Issue | Possible Cause | Corrective Action |
| Cloudiness upon dilution | "Crash" effect; concentration exceeds aqueous solubility limit. | Use the "Intermediate Stock" method. If persisting, use a vehicle with 0.5% Tween-80. |
| Cell detachment | DMSO toxicity (>0.5%) or wash-out effect. | Ensure final DMSO < 0.1%.[1] Add compound gently to the side of the well, not directly on the monolayer. |
| Inconsistent IC50 data | Compound precipitation or evaporation. | Use glass vials. Do not store diluted working solutions; prepare fresh. |
Biological Context
Benzamide derivatives like NFMPB often target intracellular kinases or membrane channels. The hydrophobic nature allows them to passively diffuse through the lipid bilayer. However, high concentrations of DMSO can permeabilize membranes, artificially enhancing uptake or triggering apoptosis (cytotoxicity).
Key Reference Data for DMSO Tolerance:
-
Robust Lines (e.g., HeLa, HEK293): Tolerate up to 0.5% DMSO for 24-48h.
-
Sensitive Lines (e.g., Primary Neurons, HepG2, Stem Cells): Keep DMSO < 0.1%.
References
-
BenchChem. (2025).[3] Technical Support Center: Addressing Poor Bioavailability of Hydrophobic Compounds in Cell Culture. Retrieved from
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC (PubMed Central). Retrieved from
-
Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Retrieved from
-
Sigma-Aldrich. (n.d.). Solubility Guidelines for Hydrophobic Compounds. Retrieved from
Sources
Application Note: Accelerated Synthesis of N-(3-fluoro-4-methylphenyl)benzamide via Microwave Irradiation
Abstract
This application note provides a detailed, robust protocol for the synthesis of N-(3-fluoro-4-methylphenyl)benzamide, a key structural motif in medicinal chemistry and materials science. By leveraging microwave-assisted organic synthesis (MAOS), this method offers a significant improvement over conventional heating techniques, drastically reducing reaction times from hours to minutes while maintaining high yields and product purity.[1][2][3][4] We will explore the underlying principles of microwave heating, provide a step-by-step experimental guide, and detail the necessary characterization techniques to validate the final product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking efficient, scalable, and greener synthetic methodologies.[5][6]
Introduction and Scientific Principles
Amide bond formation is a cornerstone of modern organic chemistry, with the resulting N-arylbenzamide scaffolds appearing in numerous pharmaceuticals and functional materials.[7] The target molecule, N-(3-fluoro-4-methylphenyl)benzamide, is synthesized via a nucleophilic acyl substitution reaction between 3-fluoro-4-methylaniline and benzoyl chloride.
Conventionally, this synthesis requires prolonged heating under reflux conditions, often leading to longer reaction times and the potential for byproduct formation.[3][4] Microwave-assisted synthesis has emerged as a transformative technology that directly addresses these limitations.[8][9] Unlike conventional heating which relies on slow thermal conduction from an external source, microwave irradiation energizes the molecules of the reaction mixture directly and uniformly.[10]
This rapid, in-situ energy transfer is primarily governed by two mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, generating intense and uniform heat throughout the bulk of the sample.[10]
-
Ionic Conduction: If any ions are present in the mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field, causing collisions that generate heat.
This efficient heating mechanism leads to a dramatic acceleration of reaction rates, often allowing syntheses to be completed in minutes instead of hours, with improved yields and cleaner reaction profiles.[1][2][6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of N-(3-fluoro-4-methylphenyl)benzamide proceeds through a classical nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of 3-fluoro-4-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a stable leaving group and forming the final amide product. A non-nucleophilic base is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: The reaction mechanism for amide formation.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 3-Fluoro-4-methylaniline | 452-69-7 | 125.14 g/mol | ≥98% | Sigma-Aldrich |
| Benzoyl Chloride | 98-88-4 | 140.57 g/mol | ≥99% | Sigma-Aldrich |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 g/mol | 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | HPLC Grade | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 g/mol | HPLC Grade | Fisher Scientific |
| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 g/mol | N/A | VWR |
| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | 84.01 g/mol | N/A | VWR |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 g/mol | ≥99.5% | VWR |
Equipment
-
Microwave Synthesizer (e.g., Anton Paar Monowave, CEM Discover)
-
10 mL microwave reaction vials with stir bars and snap caps
-
Analytical balance (± 0.1 mg)
-
Fume hood
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254) and chamber
-
UV lamp (254 nm)
-
NMR Spectrometer (≥400 MHz)
-
Mass Spectrometer (LC-MS or GC-MS)
Detailed Experimental Protocol
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Benzoyl chloride is corrosive and a lachrymator. 3-Fluoro-4-methylaniline is toxic. Pyridine is flammable and harmful. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology
-
Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-fluoro-4-methylaniline (125 mg, 1.0 mmol).
-
Solvent and Reagent Addition: In a fume hood, add 3 mL of anhydrous dichloromethane (DCM) to the vial. Follow this with the addition of anhydrous pyridine (97 µL, 1.2 mmol). Finally, add benzoyl chloride (128 µL, 1.1 mmol) dropwise while stirring.
-
Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.[11] DCM is chosen as a solvent due to its low dielectric constant, which allows for controlled heating, and its ability to dissolve the reactants.
-
-
Vial Sealing: Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 100 °C (monitored by an internal IR sensor)
-
Hold Time: 10 minutes
-
Power: Dynamic power delivery with a maximum of 150 W
-
Stirring: Set to high
-
-
Reaction Monitoring & Completion: The reaction can be monitored by taking a small aliquot (after cooling) and running a TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the limiting reagent (3-fluoro-4-methylaniline).
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, transfer the contents to a 50 mL separatory funnel. Dilute with an additional 15 mL of DCM.
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove pyridine, saturated sodium bicarbonate solution (1 x 15 mL) to remove any remaining acid, and finally with brine (1 x 15 mL).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure N-(3-fluoro-4-methylphenyl)benzamide as a white solid.
Characterization and Expected Results
To ensure the trustworthiness of the protocol, the final product must be rigorously characterized to confirm its identity and purity.
| Parameter | Expected Result |
| Physical Appearance | White to off-white crystalline solid |
| Typical Yield | 85-95% |
| TLC (3:1 Hex/EtOAc) | Rf ≈ 0.4 (product); Rf ≈ 0.6 (aniline) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0 (s, 1H, NH), 7.8-7.9 (d, 2H, Ar-H), 7.4-7.6 (m, 4H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 7.1 (t, 1H, Ar-H), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C=O), 159 (d, C-F), 136, 135, 132, 131, 129, 127, 125, 120, 112, 15 (CH₃) |
| Mass Spec (ESI+) | m/z = 230.09 [M+H]⁺ |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time to 15 minutes or temperature to 120 °C. |
| Insufficient base | Ensure pyridine is anhydrous and added in the correct stoichiometric amount. | |
| Loss during work-up | Perform extractions carefully to avoid emulsion formation. | |
| Impure Product | Unreacted starting material | Optimize purification; consider flash column chromatography if recrystallization is insufficient. |
| Byproduct formation | Ensure the reaction temperature does not significantly overshoot the setpoint. |
Conclusion
This application note details a highly efficient, rapid, and reliable protocol for the synthesis of N-(3-fluoro-4-methylphenyl)benzamide using microwave irradiation. The method provides excellent yields in a fraction of the time required by conventional heating, highlighting the power of MAOS as a green and sustainable tool in modern organic synthesis.[2][5] The self-validating nature of the protocol, which includes in-process monitoring and thorough final product characterization, ensures reproducibility and high confidence in the experimental outcome.
References
- Vertex AI Search. (n.d.). Specific effects of microwave - Solid supported reaction. Retrieved February 16, 2026.
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved February 16, 2026.
- Vertex AI Search. (n.d.). Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Retrieved February 16, 2026.
- Vertex AI Search. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Retrieved February 16, 2026.
- Vertex AI Search. (n.d.). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. Retrieved February 16, 2026.
-
Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. [Link]
-
ResearchGate. (2025, December 6). Microwave assisted green synthesis of aryl methoxylated benzamides and 2-oxazolines from biomass. [Link]
-
National Center for Biotechnology Information. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]
-
ARKAT USA, Inc. (2003, November 30). Synthesis of Flavonoids by Mentzer's Reaction: Enhancement by Microwaves and Ionic Liquids. [Link]
-
Royal Society of Chemistry. (2015, November 3). Chapter 5: Microwave-assisted Peptide Synthesis. [Link]
- Anton Paar Wiki. (n.d.). Microwave-assisted synthesis. Retrieved February 16, 2026.
-
ResearchGate. (2012, December 22). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone. [Link]
- RASĀYAN Journal of Chemistry. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Retrieved February 16, 2026.
-
Sciforum. (2005, November 30). Microwave Assisted Organic Synthesis of benzamides with C3 symmetry. [Link]
-
TSI Journals. (2010, December 12). MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL EVALUATION OF FLOUROSUBSTITUTED BENZIMIDAZOLE DERIVATIVES. [Link]
- Asian Journal of Chemistry. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Retrieved February 16, 2026.
-
International Journal of Current Pharmaceutical Research. (2020, May 24). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. [Link]
-
National Center for Biotechnology Information. (n.d.). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. [Link]
-
De Gruyter. (n.d.). MICROWAVE-PROMOTED CONVERSION OF HETEROCYCLIC AMINES TO CORRESPONDING AMIDES UNDER SOLVENT-FREE CONDITIONS. [Link]
-
IOSR Journal of Pharmacy. (2012, January 15). Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave assisted rapid synthesis and.... Retrieved February 16, 2026.
-
World Journal of Pharmaceutical Research. (2022, October 15). synthesis and application of microwave: a review. [Link]
- RASĀYAN Journal of Chemistry. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Retrieved February 16, 2026.
- International Journal of Current Pharmaceutical Research. (n.d.). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Retrieved February 16, 2026.
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- 9. Bot Verification [rasayanjournal.co.in]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of N-(3-fluoro-4-methylphenyl)benzamide
Welcome to the technical support center for the synthesis of N-(3-fluoro-4-methylphenyl)benzamide. This resource is designed for researchers, scientists, and professionals in drug development who are working on this specific amide coupling reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your synthetic protocol for higher yields and purity.
Troubleshooting Guide: Addressing Low Yields and Impurities
Low yields in the synthesis of N-(3-fluoro-4-methylphenyl)benzamide can be a significant roadblock. This guide is structured to help you diagnose and resolve common issues you may encounter during the reaction, which is typically performed via a Schotten-Baumann reaction between 3-fluoro-4-methylaniline and benzoyl chloride.[1][2]
Q1: My yield of N-(3-fluoro-4-methylphenyl)benzamide is consistently below 50%. What are the most likely causes?
A1: Consistently low yields often point to one or more of several common problems in the Schotten-Baumann reaction.[3] Let's break down the potential culprits:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture, to form benzoic acid.[4][5] This side reaction consumes your acylating agent and reduces the potential yield of your desired amide. It is crucial to use anhydrous solvents and reagents.[3]
-
Purity of Starting Materials: The purity of both 3-fluoro-4-methylaniline and benzoyl chloride is paramount. Impurities in the aniline can lead to undesired side products, while aged benzoyl chloride may already be partially hydrolyzed.
-
Ineffective Neutralization of HCl: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[6] If not effectively neutralized by a base, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
-
Suboptimal Reaction Conditions: Factors such as reaction temperature, stirring efficiency, and the rate of addition of reagents can significantly impact the outcome.
Q2: I've noticed a significant amount of a white solid precipitating from my reaction mixture that is not my product. What is it likely to be?
A2: The most common white, solid byproduct in this reaction is benzoic acid.[3] This is a strong indicator that your benzoyl chloride is hydrolyzing. To confirm, you can isolate the solid and check its melting point (approximately 122 °C) or run a TLC against a benzoic acid standard. The formation of benzoic acid can be minimized by:
-
Ensuring all glassware is thoroughly dried.
-
Using anhydrous solvents.
-
Adding the benzoyl chloride slowly to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize its reaction with any residual water.[8]
Q3: How can I be sure that my starting 3-fluoro-4-methylaniline is pure enough for the reaction?
A3: The purity of your aniline is critical. Discoloration (often a yellow to brown tint) can indicate the presence of oxidation products.[9] To ensure the purity of your 3-fluoro-4-methylaniline, consider the following:
-
Visual Inspection: The aniline should ideally be a colorless to pale yellow solid or liquid.
-
Analytical Characterization: Check the melting point (for solids) or boiling point (for liquids) against literature values. NMR spectroscopy is an excellent tool to confirm the structure and identify any impurities.
-
Purification: If impurities are suspected, purification by recrystallization (for solids) or vacuum distillation (for liquids) is recommended.[9]
Q4: What is the optimal base to use for this reaction, and how much should I add?
A4: The choice and amount of base are critical for a successful Schotten-Baumann reaction.
-
Choice of Base: An aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is commonly used.[3] Alternatively, an organic base like pyridine can be used, which can also act as a catalyst.[10]
-
Stoichiometry: You need at least one equivalent of base to neutralize the HCl produced. However, it is common practice to use a slight excess (e.g., 1.5 equivalents) to ensure complete neutralization and drive the reaction forward.[8] Be cautious with a large excess of a strong aqueous base, as it can increase the rate of benzoyl chloride hydrolysis.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of the Schotten-Baumann reaction for this synthesis?
A: The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of 3-fluoro-4-methylaniline attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The base present in the reaction mixture then neutralizes the resulting hydrochloric acid.[11]
Q: Can I use a different acylating agent instead of benzoyl chloride?
A: Yes, other acylating agents can be used. Benzoic anhydride is a less reactive alternative to benzoyl chloride and produces benzoic acid as a byproduct instead of HCl.[] This can be advantageous in situations where the presence of acid is problematic. However, the reaction with anhydrides is generally slower.
Q: My product seems to be oily and difficult to crystallize. What can I do?
A: Oily products can be a result of impurities that depress the melting point. Here are a few strategies to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the oil to act as a seed.
-
Solvent Trituration: Add a poor solvent in which your product is insoluble but the impurities are soluble. Stir the oil in this solvent to wash away the impurities, which may induce crystallization.
-
Purification: If the above methods fail, column chromatography is a reliable method to purify the product and remove the impurities that are preventing crystallization.
Q: How does the electronic nature of 3-fluoro-4-methylaniline affect the reaction?
A: The substituents on the aniline ring influence its nucleophilicity. The methyl group is weakly electron-donating, which slightly increases the electron density on the nitrogen atom, making it a better nucleophile. The fluorine atom is electron-withdrawing through its inductive effect, which decreases the nucleophilicity of the amine.[13] However, the overall reactivity of 3-fluoro-4-methylaniline is generally sufficient for this acylation reaction.
Experimental Protocols
Standard Protocol for the Synthesis of N-(3-fluoro-4-methylphenyl)benzamide
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
3-fluoro-4-methylaniline
-
Benzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-methylaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate dropping funnel, add benzoyl chloride (1.1 eq).
-
To the cooled aniline solution, slowly add the 10% aqueous NaOH solution (1.5 eq).
-
With vigorous stirring, add the benzoyl chloride dropwise from the dropping funnel to the biphasic mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1.1 : 1.5 | A slight excess of benzoyl chloride ensures complete consumption of the aniline. Excess base neutralizes the generated HCl.[8] |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (stirring) | Low temperature during addition minimizes hydrolysis of benzoyl chloride and controls the exothermic reaction.[8] |
| Reaction Time | 1-3 hours | Typically sufficient for completion. Monitor by TLC. |
| Solvent | Dichloromethane (DCM) / Water (biphasic) | Keeps the reactants and product in the organic phase while the base is in the aqueous phase.[2] |
Visualizations
Reaction Mechanism
Caption: Mechanism of N-(3-fluoro-4-methylphenyl)benzamide synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yields.
References
-
BYJU'S. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
-
YouTube. (2023, February 14). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity? Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
-
Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Reddit. (2014, August 18). Why is acylation of aniline favoured over phenol? r/chemhelp. Retrieved from [Link]
- Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]
-
ChemUniverse. (n.d.). N-(3-Fluoro-4-methyl-phenyl)benzamide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
- Synthesis and in-vitro evaluation of N-substituted benzamide derivatives as potential antitumor agents. (2018). Medicinal Chemistry, 8(10), 273-280.
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
- Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 033-041.
- Synthesis and antimicrobial activity of novel 4-amino benzamide derived 1,2,3-triazole linked pyrazolines. (n.d.). International Journal of Pharmaceutical Sciences and Research, 8(10), 4169-4176.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). Chemistry & Chemical Engineering, Biotechnology, Food Industry, 23(1), 11-16.
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 13. quora.com [quora.com]
Minimizing side reactions during the benzoylation of 3-fluoro-4-methylaniline
Executive Summary
The benzoylation of 3-fluoro-4-methylaniline (CAS: 452-77-7) is a nucleophilic acyl substitution used to generate N-(3-fluoro-4-methylphenyl)benzamide . While theoretically straightforward, the specific electronic properties of the substrate—a deactivated aniline due to the inductive electron-withdrawing effect of the meta-fluorine atom—can lead to sluggish kinetics, incomplete conversion, or competitive hydrolysis of the benzoyl chloride reagent.
This guide provides a self-validating protocol designed to minimize the two primary failure modes: hydrolysis of the acyl chloride (leading to stoichiometric imbalance) and protonation of the nucleophile (stalling the reaction).
Module 1: Mechanistic Insight & Reagent Selection
The Challenge: Substrate Electronics
Unlike simple aniline, 3-fluoro-4-methylaniline possesses a fluorine atom meta to the amino group.
-
Inductive Effect (-I): The fluorine pulls electron density from the ring, slightly decreasing the nucleophilicity of the nitrogen lone pair (
~4.0 vs 4.6 for aniline). -
Steric Effect: The methyl group is para to the amine and does not sterically hinder the reaction center, but it does donate electron density (+I), partially mitigating the fluorine's deactivating effect.
Implication: The reaction requires a base capable of rapidly scavenging HCl to prevent the formation of the non-nucleophilic anilinium salt, yet the conditions must remain mild to prevent over-acylation (imide formation).
Visualizing the Reaction Landscape
Figure 1: Reaction pathways showing the main product formation and competitive side reactions (hydrolysis, salt formation, and imide formation).
Module 2: Standard Operating Procedure (SOP)
This protocol utilizes anhydrous conditions (DCM/TEA) rather than Schotten-Baumann (aqueous NaOH) to maximize yield and purity for this specific fluorinated substrate.
Reagent Stoichiometry Table
| Component | Role | Equivalents (eq) | Notes |
| 3-Fluoro-4-methylaniline | Limiting Reagent | 1.0 | Purity >98% recommended.[1][2][3][4][5] Dark color indicates oxidation. |
| Benzoyl Chloride | Electrophile | 1.1 - 1.2 | Slight excess accounts for trace moisture hydrolysis. |
| Triethylamine (TEA) | Base (HCl Scavenger) | 1.5 - 2.0 | Must be >1.0 eq to neutralize HCl. Excess ensures free amine. |
| DMAP | Catalyst | 0.05 - 0.1 | Optional. Accelerates reaction if substrate is sluggish.[6] |
| DCM (Dichloromethane) | Solvent | [0.2 M] | Anhydrous. Maintains solubility of reactants.[6] |
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask under nitrogen/argon atmosphere. Add a magnetic stir bar.
-
Dissolution: Add 3-Fluoro-4-methylaniline (1.0 eq) and Triethylamine (1.5 eq). Dissolve in anhydrous DCM (concentration ~0.2 M).
-
Checkpoint: Solution should be clear. If DMAP is used, add it here.[6]
-
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Reasoning: Low temperature controls the exotherm and suppresses di-benzoylation side reactions.
-
-
Addition: Add Benzoyl Chloride (1.1 eq) dropwise over 10-15 minutes.
-
Observation: White fumes (HCl) may form but will be immediately neutralized by TEA, forming a white precipitate (TEA·HCl salts). This is normal.
-
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 3:1) or HPLC.
-
-
Quench: Add saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Function: Hydrolyzes unreacted benzoyl chloride to benzoic acid (water-soluble as benzoate).
-
Module 3: Troubleshooting Guide (FAQs)
Q1: The reaction stalled with ~20% starting material remaining. Adding more Benzoyl Chloride didn't help. Why?
Diagnosis: Amine Protonation (Salt Formation). If the base (TEA) was insufficient or of poor quality (wet/degraded), the HCl generated by the reaction protonated your starting aniline. The resulting anilinium salt (Ar-NH₃⁺ Cl⁻) is not nucleophilic and will not react with benzoyl chloride. Solution:
-
Ensure you are using at least 1.5 equivalents of base.[6]
-
Rescue: Add an additional 0.5 eq of TEA to the reaction mixture to deprotonate the salt, then stir for 1 hour.
Q2: I see a new impurity spot on TLC that is less polar (higher Rf) than the product.
Diagnosis: Di-benzoylation (Imide Formation). While rare with anilines, high concentrations of benzoyl chloride combined with high temperatures or very strong bases can force the amide nitrogen to react again, forming N,N-dibenzoyl-(3-fluoro-4-methylaniline). Solution:
-
Prevention: Maintain 0°C during addition. Do not exceed 1.2 eq of Benzoyl Chloride.[6]
-
Removal: This impurity is chemically distinct. It can often be hydrolyzed back to the mono-amide by treating the crude mixture with NaOH/MeOH, but chromatographic separation is usually safer.
Q3: My yield is low, and I isolated a large amount of white solid that melts at ~122°C.
Diagnosis: Benzoic Acid Contamination. The white solid is likely benzoic acid (mp 122°C), formed from the hydrolysis of excess benzoyl chloride. It co-precipitated or wasn't washed out.[6] Solution:
-
Workup Optimization: Ensure the organic layer is washed with 1M NaOH or saturated NaHCO₃ (2x). This converts benzoic acid to sodium benzoate, which partitions into the aqueous layer.
-
Note: The target amide is not acidic enough to be deprotonated by bicarbonate/dilute NaOH, so it remains in the organic layer.
Q4: Can I use Schotten-Baumann conditions (Water/DCM biphasic) instead?
Answer: Yes, but with caveats. Schotten-Baumann (using aq. NaOH and DCM) is excellent for scale-up but carries a higher risk of hydrolysis for benzoyl chloride.
-
Adjustment: You must use a larger excess of benzoyl chloride (1.3 - 1.5 eq) to account for the portion lost to hydrolysis by the aqueous base.
-
Vigorous Stirring: Essential to maximize the interfacial surface area for the reaction.[7]
Module 4: Workup & Purification Logic
Use this decision tree to determine the appropriate purification strategy based on your crude analysis.
Figure 2: Workup decision tree. Acid washes remove unreacted aniline; base washes remove benzoic acid byproducts.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Tran, P. H., et al. (2016). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. 4-Fluoro-3-methylaniline|lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-3-methylaniline | 452-69-7 | TCI AMERICA [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Stability Optimization for N-(3-fluoro-4-methylphenyl)benzamide
Executive Summary & Triage
N-(3-fluoro-4-methylphenyl)benzamide (FMB) is a lipophilic amide characterized by a rigid benzanilide core. While the amide linkage generally offers high thermal resistance (decomposition typically >250°C), formulation instability in FMB is rarely due to bond cleavage alone. Instead, it frequently arises from solid-state phase transitions (polymorphism) or benzylic oxidation at the 4-methyl position during high-energy processing (e.g., Hot Melt Extrusion).
Use the following decision matrix to direct your troubleshooting:
-
Issue: Sample melts or cakes below expected melting point (
).-
Go to:
-
-
Issue: Increase in impurity RRT ~0.85 or ~1.2 (HPLC) after heating.
-
Go to:
-
-
Issue: Dissolution rate drops significantly after accelerated stability testing (40°C/75% RH).
-
Go to:
-
Physical Stability & Polymorphism
User Question: My FMB formulation shows an endothermic event at 115°C during DSC, but the API reference melts at 142°C. Is this degradation?
Technical Insight: This is likely not chemical degradation but a polymorphic transition . Fluorinated benzamides are notorious for "disorder" in their crystal lattices. The fluorine atom (H-bond acceptor) and the amide hydrogen (donor) can create metastable packing motifs. If your process (e.g., milling, wet granulation) introduces mechanical stress, you may have converted the stable Form I into a metastable Form II or an amorphous fraction, which lowers the apparent melting point and compromises thermal stability.
Diagnostic Protocol: Thermal Phase Mapping
To confirm, you must decouple thermal history from chemical loss.
-
Run Modulated DSC (mDSC):
-
Ramp: 2°C/min with ±0.5°C modulation every 60s.
-
Look for: A "reversing heat flow" signal at 115°C (glass transition or solid-solid transition) vs. a "non-reversing" signal (relaxation/crystallization).
-
-
Variable Temperature XRD (VT-XRD):
-
Heat the sample to 120°C on the stage.
-
Observation: If peaks shift or disappear without mass loss (verify with TGA), you are observing a polymorph shift, not decomposition.
-
Corrective Action:
-
Seeding: Introduce 1-2% w/w of micronized Form I (stable) during the granulation cooling phase to template crystallization.
-
Solvent Switch: Avoid rapid evaporation solvents (e.g., DCM); switch to IPA/Water mixtures that promote slow, organized crystal growth.
Chemical Degradation Mitigation
User Question: We see a 0.5% growth of a specific impurity after Hot Melt Extrusion (HME) at 160°C. Mass spec suggests an M+16 peak. Is the amide hydrolyzing?
Technical Insight: While amide hydrolysis is possible, an M+16 peak strongly suggests oxidation , likely at the benzylic methyl group (4-methyl position). The benzamide core is electron-withdrawing, but the methyl group remains susceptible to radical attack at high temperatures, forming the benzyl alcohol or aldehyde derivative. Hydrolysis would typically yield 3-fluoro-4-methylaniline and benzoic acid.
Mechanism of Failure
The degradation pathway is often catalyzed by trace metals in excipients (e.g., Iron in talc or titanium dioxide) acting on the benzylic C-H bond.
Diagram: Degradation Pathways of FMB
Figure 1: Primary thermal degradation pathways for FMB. Note that oxidative stress targets the methyl group, while hydrolytic stress targets the amide linker.
Formulation Strategy Table
| Parameter | Recommendation | Rationale |
| Antioxidant | BHT (0.05%) or Propyl Gallate | Scavenges free radicals generated at the benzylic position during heating. |
| Chelating Agent | EDTA (0.1%) | Sequesters trace metal ions (Fe, Cu) from excipients that catalyze oxidation. |
| Excipient pH | Maintain micro-environmental pH 4.0–6.0 | Amides are most stable at neutral/slightly acidic pH; avoid alkaline disintegrants (e.g., Sodium Starch Glycolate) if hydrolysis is observed. |
| Processing | Nitrogen Purge during HME | Displaces oxygen to prevent initiation of the oxidation cascade. |
Amorphous Solid Dispersion (ASD) Rescue
User Question: Our spray-dried dispersion (FMB:HPMCAS) recrystallizes after 2 weeks at 60°C. How do we stabilize the amorphous state?
Technical Insight:
FMB is a "brick dust" molecule (high melting point, moderate logP). The recrystallization indicates the polymer carrier has insufficient miscibility or a
Troubleshooting Workflow:
-
Check Drug Load: Reduce drug load from 30% to 20%. The system may be supersaturated beyond the kinetic solubility limit of the polymer.
-
Polymer Selection: Switch from HPMCAS-L (low succinoyl) to HPMCAS-H (high succinoyl) or PVPVA64 . The amide nitrogen in FMB can form stronger Hydrogen Bonds with the carbonyls of PVPVA, inhibiting crystal nucleation.
-
Ternary Additives: Add 5% surfactant (e.g., Vitamin E TPGS). This acts as a plasticizer for processing but also interacts with the hydrophobic fluoro-methyl phenyl ring to disrupt crystal lattice formation.
Standardized Testing Protocols
Protocol A: Binary Excipient Compatibility (Thermal Stress)
Purpose: To rapidly screen excipients that trigger FMB degradation.
-
Preparation: Mix API and Excipient in a 1:1 ratio (w/w).
-
Moisture: Add 5% water to the blend (simulates worst-case humidity).
-
Encapsulation: Seal in DSC aluminum pans (hermetic).
-
Stress: Incubate at 80°C for 48 hours .
-
Analysis: Dissolve entire content in HPLC mobile phase.
-
Pass Criteria: Total Impurities < 0.5% increase relative to control.
-
Fail Criteria: Appearance of specific peaks (Aniline or Oxidized variants).
-
Protocol B: TGA-Based Thermal Stability Limit
Purpose: Determine the absolute "Safe Processing Temperature" for extrusion.
-
Instrument: Thermogravimetric Analyzer (TGA).[1]
-
Method: Ramp 10°C/min from 25°C to 350°C under Air (not Nitrogen, to simulate oxidative reality).
-
Determination: Identify the temperature at 1% weight loss (
). -
Rule: Set HME barrel temperature at least 20°C below
.
References
-
Chopra, D., & Guru Row, T. N. (2011).[2] Role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175–2186.[2] (Contextualizes the disorder and stability of fluorinated benzamides).
-
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
MDPI. (2024). Thermal Resistance Enhancement of Poly(benzimidazole-aramid) Film. (Provides comparative data on amide linkage stability). Retrieved from [Link]
Sources
Removing unreacted starting materials from N-(3-fluoro-4-methylphenyl)benzamide crude product
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from the crude product of N-(3-fluoro-4-methylphenyl)benzamide. This guide offers in-depth, field-proven insights to ensure the successful purification of your target compound.
I. Understanding the Impurity Profile
The synthesis of N-(3-fluoro-4-methylphenyl)benzamide typically involves the reaction of 3-fluoro-4-methylaniline with benzoyl chloride. Consequently, the primary impurities in the crude product are the unreacted starting materials themselves.
-
Benzoyl Chloride: An acid chloride that readily hydrolyzes to benzoic acid in the presence of water.[3][4][5][6][7]
A thorough understanding of the chemical properties of these impurities is paramount for developing an effective purification strategy.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of N-(3-fluoro-4-methylphenyl)benzamide.
Q1: My crude product is an oily residue. How do I handle it?
A1: An oily crude product often indicates the presence of excess unreacted starting materials or residual solvent. The first step is to ensure all reaction solvent has been removed under reduced pressure. If the product remains oily, it is likely due to the presence of unreacted 3-fluoro-4-methylaniline. Proceeding with a liquid-liquid extraction is the recommended next step to remove this basic impurity.
Q2: How can I effectively remove unreacted 3-fluoro-4-methylaniline?
A2: An acidic wash during liquid-liquid extraction is a highly effective method for removing residual anilines.[8][9] The basic nitrogen atom of the aniline will be protonated by a dilute acid (e.g., 1 M HCl), forming a water-soluble ammonium salt. This salt will then partition into the aqueous phase, while the neutral amide product remains in the organic phase.
Q3: What is the best way to remove unreacted benzoyl chloride and its hydrolysis product, benzoic acid?
A3: A basic wash during liquid-liquid extraction is the standard procedure for removing acidic impurities like benzoic acid.[10] By washing the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate or 1 M NaOH), benzoic acid is deprotonated to form the water-soluble sodium benzoate salt, which is then extracted into the aqueous phase. Any remaining benzoyl chloride will also be hydrolyzed and subsequently extracted.
Q4: I've performed the acid and base washes, but my product is still not pure. What are my next steps?
A4: If impurities persist after liquid-liquid extraction, recrystallization or column chromatography are the subsequent purification techniques of choice.
-
Recrystallization: This technique is effective for removing small amounts of impurities. The choice of solvent is critical. For benzamide derivatives, polar protic solvents like ethanol are often a good starting point.[11] A mixed solvent system, such as ethanol/water, can also be employed to induce crystallization.[11][12]
-
Column Chromatography: For more challenging separations or when a very high degree of purity is required, column chromatography is the most powerful tool.[13][14] Silica gel is the most common stationary phase for the purification of amides. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will typically provide good separation.[10]
Q5: How do I choose the right solvent for recrystallization?
A5: The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, the impurities should either be highly soluble or insoluble in the solvent at all temperatures. For N-(3-fluoro-4-methylphenyl)benzamide, which is a relatively non-polar molecule, solvents like ethanol, acetone, or mixtures of hexanes and ethyl acetate are good candidates to explore.[12][15]
III. Experimental Protocols
The following are detailed, step-by-step protocols for the key purification techniques discussed.
A. Protocol: Liquid-Liquid Extraction for Removal of Starting Materials
Objective: To remove unreacted 3-fluoro-4-methylaniline and benzoic acid from the crude N-(3-fluoro-4-methylphenyl)benzamide product.
Materials:
-
Crude N-(3-fluoro-4-methylphenyl)benzamide dissolved in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Erlenmeyer flasks
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. Drain the lower aqueous layer. Repeat this wash once more with fresh 1 M HCl.
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Shake vigorously, venting frequently as carbon dioxide gas will be generated. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash once more with fresh saturated NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining dissolved water.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and add a small amount of anhydrous Na₂SO₄ or MgSO₄ to dry the solution. Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask and remove the solvent under reduced pressure to yield the purified product.
B. Protocol: Recrystallization
Objective: To further purify N-(3-fluoro-4-methylphenyl)benzamide after initial workup.
Materials:
-
Crude N-(3-fluoro-4-methylphenyl)benzamide
-
Recrystallization solvent (e.g., ethanol, ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
IV. Data & Visualization
Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity | Use Case |
| Dichloromethane | 39.6 | Polar Aprotic | Liquid-Liquid Extraction |
| Ethyl Acetate | 77.1 | Moderately Polar | Liquid-Liquid Extraction, Chromatography |
| Hexanes | 69 | Non-polar | Column Chromatography |
| Ethanol | 78.4 | Polar Protic | Recrystallization |
| Water | 100 | Very Polar | Recrystallization (as an anti-solvent) |
Purification Workflow
Caption: Workflow for the purification of N-(3-fluoro-4-methylphenyl)benzamide.
Troubleshooting Logic
Caption: Decision tree for troubleshooting the purification process.
V. References
-
Nippon Light Metal Company, Ltd. Fine Chemicals. Benzoyl Chloride (BC). Available from: [Link]
-
Scent.vn. Benzoyl chloride (CAS 98-88-4): Odor profile, Properties, & IFRA compliance. Available from: [Link]
-
Wikipedia. Benzoyl chloride. Available from: [Link]
-
PubChem. Benzoyl chloride. Available from: [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]
-
Cheméo. Chemical Properties of Benzamide, N-ethyl-N-(3-methylphenyl)-4-fluoro-. Available from: [Link]
-
National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]
-
ACS Publications. Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. Available from: [Link]
-
SAFETY DATA SHEET. 3-Fluoro-4-methylaniline. Available from: [Link]
-
ResearchGate. How do I remove aniline from the reaction mixture?. Available from: [Link]
-
Scribd. Benzamide Synthesis and Recrystallization | PDF. Available from: [Link]
-
Quora. How I would separate a mixture of benzoic, aniline, and phenol dissolved in chloroform and the solution treated with NaoH, HCL and NaHCO3?. Available from: [Link]
-
Organic Syntheses. benzylaniline. Available from: [Link]
-
ACS Publications. Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]
-
Google Patents. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. Available from:
-
PubChem. 3-Fluoro-4-methylaniline. Available from: [Link]
-
ResearchGate. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Available from: [Link]
-
Semantic Scholar. SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL). Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Material. Available from: [Link]
-
NIST WebBook. Benzamide, N-(4-methylphenyl)-. Available from: [Link]
-
PubChem. 3-Fluoro-4-morpholinoaniline. Available from: [Link]
-
Stenutz. N-(3-methylphenyl)benzamide. Available from: [Link]
-
PubMed. Crystal structures of N-[4-(tri-fluoro-meth-yl)phen-yl]benzamide and N-(4-meth-oxy-phen-yl)benz-amide at 173 K: a study of the energetics of conformational changes due to crystal packing. Available from: [Link]
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Addressing degradation of N-(3-fluoro-4-methylphenyl)benzamide under physiological conditions
Technical Support Center: Stability Optimization for N-(3-fluoro-4-methylphenyl)benzamide (NFMB)
Executive Summary
You are likely accessing this guide because you have observed an unexpected loss of N-(3-fluoro-4-methylphenyl)benzamide (NFMB) concentration during physiological assays (PBS pH 7.4, plasma, or cell culture media at
While benzamides are chemically robust at neutral pH, this specific scaffold presents three distinct stability liabilities:
-
Pseudo-Degradation (Solubility): The lipophilic 3-fluoro-4-methylphenyl moiety significantly reduces aqueous solubility, leading to precipitation often mistaken for degradation.
-
Enzymatic Hydrolysis: Plasma amidases (e.g., carboxylesterases) can cleave the amide bond.
-
Oxidative Metabolism: The benzylic methyl group is a primary site for CYP450-mediated oxidation.
This guide provides a diagnostic workflow to isolate the root cause and stabilize your compound.
Part 1: Diagnostic Workflow (Troubleshooting)
Do not assume chemical instability immediately. Follow this decision tree to validate your observation.
Figure 1: Diagnostic logic to distinguish between physical precipitation and true chemical/enzymatic degradation.
Part 2: Addressing Solubility (The "Phantom" Loss)
The Science:
The combination of the methyl group and the fluorine atom on the phenyl ring increases lipophilicity (LogP ~4.0). In aqueous buffers (PBS), NFMB will rapidly precipitate if the concentration exceeds its thermodynamic solubility limit, often
Protocol A: Kinetic Solubility Verification
-
Prepare Stock: 10 mM NFMB in 100% DMSO.
-
Spike: Add stock to PBS (pH 7.4) to reach final concentrations of 1, 10, and 50
. -
Incubate: Shake for 2 hours at
. -
Filter: Centrifuge half the sample; keep the other half raw.
-
Analyze: Measure HPLC peak area of Supernatant vs. Raw.
-
If Supernatant << Raw: You have a solubility issue, not degradation.
-
Solution:
-
Add 0.1% Tween-80 or 1% Cyclodextrin (HP-
-CD) to your assay buffer to maintain solubility.
Part 3: Enzymatic Stability (The "Hidden" Catalyst)
The Science: While the fluorine atom blocks metabolic oxidation at the 3-position, the amide bond remains susceptible to amidases and carboxylesterases abundant in rodent plasma (less so in human).
Degradation Pathway:
Protocol B: Plasma Stability with Inhibitors To confirm enzymatic cleavage, use specific inhibitors.
| Condition | Additive | Target Enzyme | Expected Outcome (If Enzymatic) |
| Control | None | N/A | Rapid Degradation |
| Test A | BNPP (100 | Carboxylesterases | Stability Restored |
| Test B | PMSF (1 mM) | Serine Proteases | Stability Restored |
| Test C | EDTA (5 mM) | Metalloproteases | No Change (usually) |
Step-by-Step:
-
Pre-incubate plasma with the inhibitor for 15 minutes at
. -
Spike NFMB (1
) into the plasma. -
Aliquot at
min. -
Quench with ice-cold Acetonitrile (containing internal standard).
-
Centrifuge and analyze via LC-MS/MS.
Part 4: Metabolic Stability (Microsomal Oxidation)
The Science: If the amide bond survives plasma, the 4-methyl group is a "metabolic soft spot." Hepatic CYP450 enzymes will oxidize this benzylic carbon.
Pathway Visualization:
Figure 2: The two primary degradation routes. Pathway A occurs in plasma; Pathway B occurs in liver microsomes.
Troubleshooting:
-
If degradation requires NADPH , it is oxidative (Pathway B).
-
Solution: Structural modification is required (e.g., replacing the -CH
with -CF or -Cl), or using a CYP inhibitor cocktail for in vitro assays.
FAQ: Frequently Asked Questions
Q1: Can I just freeze the samples to stop degradation? A: Yes, but flash-freezing is required. Amidase activity can continue slowly during slow cooling. Quench samples immediately with acetonitrile (1:3 ratio) before freezing to denature the enzymes permanently.
Q2: Why does the 3-fluoro group not protect the amide bond? A: The 3-fluoro group withdraws electrons from the aniline ring. Paradoxically, this can make the amide carbonyl more electrophilic and slightly more susceptible to nucleophilic attack (hydrolysis) compared to a non-fluorinated analog, although it primarily serves to block metabolic oxidation at that specific carbon [1].
Q3: Is the degradation product (3-fluoro-4-methylaniline) toxic? A: Anilines are generally considered structural alerts in drug discovery due to potential genotoxicity. If you observe hydrolysis, you must quantify this metabolite specifically [2].
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Helvetica Chimica Acta.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Plasma Stability).
Troubleshooting crystal formation during N-(3-fluoro-4-methylphenyl)benzamide isolation
Welcome to the technical support center for the isolation and crystallization of N-(3-fluoro-4-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in a highly pure, crystalline form. As an N-arylbenzamide, its crystallization behavior is governed by factors such as hydrogen bonding, aromatic stacking, and the influence of its substituent groups. This document provides in-depth, field-proven insights to troubleshoot and optimize your crystallization processes.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during the crystallization of N-(3-fluoro-4-methylphenyl)benzamide. The solutions are based on fundamental principles of crystallization and practical laboratory experience.
Q1: My compound is "oiling out" and forming a liquid phase instead of solid crystals upon cooling. What is happening and how can I resolve this?
A1: "Oiling out" occurs when the solute separates from the solution as a supersaturated liquid phase before reaching the temperature at which crystal nucleation can occur.[1] This is common when the melting point of the compound (or an impure version of it) is lower than the temperature of the crystallization medium, or when the solution is cooled too rapidly.[1]
Causality & Mechanism: The high concentration of the solute upon cooling drives it out of solution. However, if the thermal energy of the system is still too high for the molecules to organize into a stable crystal lattice, they aggregate as a disordered, liquid "oil." This is often exacerbated by the presence of impurities, which can depress the melting point of the solid and interfere with nucleation.[2][3]
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the mixture until the oil fully redissolves. Add a small amount (10-20% additional volume) of the same hot solvent to decrease the supersaturation level upon cooling.[1]
-
Slow Down Cooling: The most critical step is to reduce the rate of cooling. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Subsequently, move it to a refrigerator and then a freezer to cool it down further in a stepwise manner. Slow cooling provides a larger window of time for proper nucleation and crystal growth.[4][5]
-
Change Solvent System: If the problem persists, your chosen solvent may be too effective. Consider switching to a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, use a mixed-solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol, acetone) and slowly add a "poor" or "anti-solvent" (e.g., water, hexane) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then cool slowly.[6][7]
Q2: I've cooled my solution, but no crystals have formed. The solution appears clear. What should I do to induce crystallization?
A2: The failure to crystallize upon cooling indicates that the solution is supersaturated but lacks the necessary nucleation sites for crystal growth to begin.[8] Several techniques can be employed to overcome this nucleation barrier.
Causality & Mechanism: Crystallization requires both supersaturation and nucleation. While your solution is supersaturated, the activation energy barrier for forming the initial crystal nucleus has not been overcome. Inducement methods work by either increasing the driving force (supersaturation) or lowering this energy barrier.
Inducement Methods:
-
Scratching: Use a glass rod to vigorously scratch the inner surface of the flask below the solvent level.[9][10] The high-frequency vibrations and microscopic glass fragments provide energy and nucleation sites for crystals to form.[9]
-
Seed Crystals: If you have a small amount of solid N-(3-fluoro-4-methylphenyl)benzamide from a previous batch, add a single, tiny crystal to the supersaturated solution.[9][10] This seed acts as a template, bypassing the initial nucleation step and promoting crystal growth.
-
Reduce Solvent Volume: It's possible there is too much solvent, preventing the solution from becoming sufficiently supersaturated upon cooling.[1][7] Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume) and then attempt to cool it again.[10]
-
Ultracooling: Place the flask in a colder bath (e.g., a dry ice/acetone bath) for a very short period. This can sometimes provide the thermodynamic shock needed for nucleation, but be aware that this can lead to rapid crystallization and the formation of small, less pure crystals.[9]
Q3: The crystals I've obtained are very fine needles or thin plates. This morphology makes them difficult to filter and wash effectively. How can I get more robust, prismatic crystals?
A3: Crystal habit (shape) is determined by the relative growth rates of different crystal faces. Needle-like or plate-like morphologies arise when growth is much faster in one or two dimensions. This is often influenced by the solvent, cooling rate, and impurities.[2][5]
Causality & Mechanism: Solvent molecules can interact differently with the various crystal faces of N-(3-fluoro-4-methylphenyl)benzamide.[11] For instance, a polar solvent might strongly adsorb to a polar crystal face, inhibiting its growth and causing other faces to grow faster, leading to a change in shape.[12] Similarly, certain impurities can selectively adsorb to specific faces and alter the crystal habit.[2]
Optimization Strategies:
-
Solvent Modification: This is the most effective tool. Crystallizing from a different solvent can dramatically alter the crystal habit. Aromatic solvents like toluene might favor pi-stacking interactions differently than protic solvents like ethanol or isopropanol. Experiment with solvents from different classes (e.g., alcohols, esters, aromatic hydrocarbons).[5][12]
-
Slower Growth Rate: As with preventing oiling out, a slower cooling rate gives molecules more time to incorporate into the most thermodynamically stable positions in the crystal lattice, often resulting in more uniform, equant crystals.
-
Maintain Constant Agitation: Gentle, consistent stirring during crystallization can sometimes prevent the formation of long needles by breaking them up and providing more nucleation sites for more uniform growth. However, aggressive agitation can lead to excessive secondary nucleation and the formation of fine particles.[13]
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common crystallization problems with N-(3-fluoro-4-methylphenyl)benzamide.
Caption: Troubleshooting workflow for N-(3-fluoro-4-methylphenyl)benzamide crystallization.
Frequently Asked Questions (FAQs)
Q4: What is polymorphism, and is it a concern for N-(3-fluoro-4-methylphenyl)benzamide?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[14][15] These different forms, or polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice. This results in different physical properties such as melting point, solubility, dissolution rate, and stability.[16]
For any active pharmaceutical ingredient (API) or intermediate, polymorphism is a critical concern.[16][17] An uncontrolled crystallization process could yield a mixture of polymorphs or an undesired, metastable form.[14][18] The thermodynamically stable form is generally preferred for development to ensure long-term stability and consistent performance. It is crucial to characterize your final solid product using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to ensure you are consistently producing the same polymorphic form.[14][15]
Q5: How do I strategically select a solvent for recrystallization?
A5: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] This differential solubility maximizes recovery yield.[19]
Solvent Screening Protocol:
-
Place a small amount of your crude solid (e.g., 20-30 mg) into several different test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, acetone/water mixture) dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent at room temperature.
-
For solvents where the compound is poorly soluble at room temperature, heat the mixture to near the solvent's boiling point and observe solubility. A good solvent will dissolve the compound completely upon heating.[20]
-
Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will provide a high yield of well-formed crystals.
Solvent Screening Data (Illustrative Example)
| Solvent | Solubility at 20°C | Solubility at 75°C | Crystal Quality Upon Cooling |
| Ethanol | Sparingly Soluble | Very Soluble | Good, well-formed prisms |
| Toluene | Sparingly Soluble | Soluble | Fine needles |
| Ethyl Acetate | Soluble | Very Soluble | Low recovery, small crystals |
| Heptane | Insoluble | Sparingly Soluble | Poor dissolution |
| Acetonitrile | Sparingly Soluble | Very Soluble | Good, but potential for oiling |
| Water | Insoluble | Insoluble | Not suitable |
Experimental Protocol: Optimized Recrystallization
This protocol provides a robust method for the recrystallization of N-(3-fluoro-4-methylphenyl)benzamide, assuming ethanol has been identified as a suitable solvent.
Objective: To purify crude N-(3-fluoro-4-methylphenyl)benzamide by removing process impurities and obtaining a product with high purity and good crystal morphology.
Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude N-(3-fluoro-4-methylphenyl)benzamide. Add a magnetic stir bar.
-
Solvent Addition: Add a minimal amount of ethanol to the flask to create a slurry. Place the flask on a stirrer hotplate and begin heating to approximately 75°C with gentle stirring.
-
Achieve Saturation: Continue adding hot ethanol portion-wise until all the solid has just dissolved. It is crucial to add only the minimum amount of hot solvent required to achieve a saturated solution.[4]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-heated filter funnel (with fluted filter paper) into a clean, pre-heated flask. This step removes particulate impurities that could otherwise act as unwanted nucleation sites.
-
Slow Cooling: Cover the flask with a watch glass and remove it from the heat source. Place it on a cork ring or insulated surface and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Do not use excessive heat, as this could potentially induce a polymorphic transformation.
References
-
University of California, Davis. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Vivar, O. A., et al. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 10(9), 763. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.5E: Initiating Crystallization. Available at: [Link]
-
GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Available at: [Link]
-
LibreTexts Chemistry. (2025). 3.5: Inducing Recrystallization. Available at: [Link]
-
ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Request PDF. Available at: [Link]
-
Schacht, U., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Crystal Growth & Design, 19(7), 3913-3923. Available at: [Link]
-
Al-Khattaf, S., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24, 1429-1451. Available at: [Link]
-
Kawakami, K. (2006). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Journal of Pharmaceutical Sciences, 95(9), 1930-1940. Available at: [Link]
-
UCL. (2006). Crystallisation Techniques. Available at: [Link]
-
Guzei, I. A. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Journal of Chemical Crystallography, 44(4), 147-160. Available at: [Link]
-
All About Drugs. (n.d.). Polymorphism. Available at: [Link]
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]
-
Scale-up Systems. (2026). Common Challenges in Industrial Crystallization and How to Overcome Them. Available at: [Link]
-
MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Available at: [Link]
-
Thalladi, V. R., et al. (2016). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 16(12), 7270-7277. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
- Myerson, A. S. (Ed.). (2019).
-
Weissbuch, I., et al. (2003). Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. Journal of the American Chemical Society, 125(49), 15147-15154. Available at: [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Available at: [Link]
-
YouTube. (2025). Common Challenges in Crystallization Processes. Available at: [Link]
-
Lee, A. Y., et al. (2011). Pharmaceutical Crystallization. Crystal Growth & Design, 11(7), 2577-2581. Available at: [Link]
-
ResearchGate. (2012). Why I am not getting crystals?. Available at: [Link]
-
ResearchGate. (2018). Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. Available at: [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
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- 17. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
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- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to Ensuring Reproducibility in Biological Assays: A Case Study with N-(3-fluoro-4-methylphenyl)benzamide and the TRPM8 Ion Channel
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and enhance the reproducibility of biological assay results. While centered on the hypothetical investigation of N-(3-fluoro-4-methylphenyl)benzamide as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the principles and methodologies discussed are broadly applicable across various biological targets and chemical entities. Our focus is to move beyond rote protocol recitation and delve into the causal logic behind experimental design, thereby fostering a culture of scientific integrity and robust, reproducible data generation.
The Imperative of Reproducibility in Preclinical Research
The challenge of reproducibility in scientific research is a well-documented and significant hurdle in the advancement of new therapeutics. A lack of reproducibility not only undermines the credibility of published findings but also leads to a considerable waste of resources.[1] The core of good science is the ability of independent researchers to obtain similar results when following the same experimental procedures.[1] This guide is designed to equip you with the practical knowledge and critical thinking necessary to design, execute, and interpret biological assays with the highest degree of reproducibility.
Factors that commonly contribute to a lack of reproducibility include insufficient detail in methodological descriptions, the use of unauthenticated biological reagents, and inadequate experimental design and statistical analysis.[2][3] By addressing these factors proactively, we can significantly improve the reliability and impact of our research.
A Hypothetical Target: The TRPM8 Channel
While the specific biological target of N-(3-fluoro-4-methylphenyl)benzamide is not extensively documented in publicly available literature, its benzamide scaffold is a common feature in a number of known ion channel modulators. For the purpose of this guide, we will hypothesize that this compound is being investigated as a potential modulator of the TRPM8 channel. TRPM8 is a non-selective cation channel that acts as a sensor for cold temperatures and cooling agents like menthol.[4][5] Its involvement in pain pathways and other physiological processes makes it an attractive target for drug discovery.[4][5]
The TRPM8 Signaling Pathway
Activation of the TRPM8 channel by an agonist leads to an influx of cations, primarily Ca²⁺ and Na⁺. This influx results in membrane depolarization and an increase in intracellular calcium concentration, which can be detected using calcium-sensitive fluorescent dyes.[6][7] This forms the basis of the widely used calcium imaging assay.
Caption: Step-by-step workflow for a calcium imaging assay.
Step-by-Step Methodology
-
Cell Culture and Plating:
-
What: Culture HEK293 cells stably expressing human TRPM8 in DMEM supplemented with 10% FBS and a selection antibiotic. Plate cells at a density of 40,000-60,000 cells per well in a 96-well black-walled, clear-bottom plate.
-
Why: The choice of a stable cell line is crucial for minimizing variability between experiments. [7]Cell density is optimized to achieve a confluent monolayer, which ensures a consistent cell number per well and reduces edge effects. Black-walled plates minimize well-to-well crosstalk of the fluorescence signal.
-
-
Dye Loading:
-
What: Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS. Remove the culture medium and add the loading buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Why: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the fluorescent Fluo-4, which binds to free calcium. [8]Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM. The incubation time and temperature are optimized for efficient dye loading without causing cellular stress.
-
-
Washing:
-
What: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Why: This step is critical to reduce background fluorescence, thereby increasing the signal-to-noise ratio of the assay.
-
-
Compound and Agonist Addition:
-
What: Add serial dilutions of the test compound (e.g., N-(3-fluoro-4-methylphenyl)benzamide) to the wells and incubate for a predetermined time. Subsequently, add a known TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (EC₅₀ to EC₈₀).
-
Why: Pre-incubation with the test compound allows for target engagement. The use of a submaximal agonist concentration is important for detecting both potentiation and inhibition.
-
-
Fluorescence Measurement:
-
What: Measure fluorescence intensity using a plate reader equipped with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~515 nm). Record a baseline fluorescence before adding the agonist, and then record the fluorescence change over time after agonist addition.
-
Why: Kinetic reading provides information on the dynamics of the calcium response.
-
Sources of Variability and Mitigation Strategies
| Source of Variability | Mitigation Strategy |
| Cell Health and Passage Number | Use cells within a defined low-passage number range. Regularly monitor cell morphology and growth rate. [2] |
| Reagent Quality and Consistency | Aliquot and store reagents at the recommended temperature. Qualify new batches of critical reagents (e.g., FBS, agonists) before use in assays. |
| Pipetting Accuracy | Use calibrated pipettes and proper pipetting techniques. For dose-response curves, prepare a master dilution plate. |
| Temperature Fluctuations | Ensure consistent incubation temperatures. For temperature-sensitive targets like TRPM8, precise temperature control during the assay is critical. |
| Plate Edge Effects | Avoid using the outer wells of the plate or fill them with a buffer to maintain a humidified environment. |
Comparative Analysis: Calcium Imaging vs. Patch-Clamp Electrophysiology
While calcium imaging is a powerful tool for primary screening, it provides an indirect measure of ion channel activity. Patch-clamp electrophysiology, on the other hand, offers a direct measurement of the ion currents flowing through the channel. [9]
| Feature | Calcium Imaging Assay | Patch-Clamp Electrophysiology |
|---|---|---|
| Throughput | High (96, 384, or 1536-well plates) | Low (single cell at a time) |
| Endpoint | Indirect (intracellular calcium) | Direct (ion current) |
| Information Provided | Overall cellular response | Detailed channel kinetics, voltage-dependence, and single-channel properties [7] |
| Reproducibility | Can be high with strict adherence to protocol and quality control. Susceptible to off-target effects that alter calcium homeostasis. | Considered the "gold standard" for reproducibility in ion channel research. Less prone to artifacts. |
| Cost and Complexity | Relatively low cost and technically less demanding. | High cost of equipment and requires highly skilled operators. |
Causality in Method Selection
The choice between these two techniques is driven by the stage of the drug discovery process. The high throughput of calcium imaging makes it ideal for screening large compound libraries to identify initial "hits." The detailed mechanistic information and high reproducibility of patch-clamp electrophysiology are then essential for validating these hits and performing in-depth structure-activity relationship (SAR) studies. [9]
Conclusion: A Commitment to Rigorous Science
Ensuring the reproducibility of biological assay results is not merely a technical exercise but a fundamental pillar of scientific integrity. By understanding the "why" behind each step of a protocol, diligently controlling for sources of variability, and selecting the appropriate assay for the scientific question at hand, researchers can generate high-quality, reliable data. This guide, using the hypothetical investigation of N-(3-fluoro-4-methylphenyl)benzamide and the TRPM8 channel as a framework, provides a roadmap for achieving this goal. A commitment to these principles will undoubtedly accelerate the translation of basic research into novel and effective therapies.
References
-
Almaden Genomics. (2023, October 26). How to Solve the Biological Research Reproducibility Problem. Retrieved from [Link]
-
Fernández-Carvajal, A., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Pharmaceuticals, 14(8), 786. Retrieved from [Link]
-
Lab Manager. (2025, November 19). Ensuring Reproducibility in Biological Research. Retrieved from [Link]
-
Yin, Y., et al. (2021). Trigeminal Neuralgia TRPM8 Mutation: Enhanced Activation, Basal [Ca2+]i and Menthol Response. Neurology Genetics, 7(1), e549. Retrieved from [Link]
-
MDPI. (2019, May 28). Recent Progress in TRPM8 Modulation: An Update. Retrieved from [Link]
-
McKemy, D. D. (2011). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. Retrieved from [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Spectral data comparison of synthesized N-(3-fluoro-4-methylphenyl)benzamide with reference standards
Subject: Spectral Data Comparison Guide: N-(3-fluoro-4-methylphenyl)benzamide
Executive Summary
This guide provides a technical framework for the spectral validation of N-(3-fluoro-4-methylphenyl)benzamide (CAS: 398-80-1 / Analogous derivatives), a critical intermediate in the synthesis of kinase inhibitors and fluorinated bioactive scaffolds. The objective is to objectively compare synthesized batches against established reference standards using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).
Key Performance Indicator (KPI): A synthesized batch is considered "Reference Quality" if it meets the spectral congruency of >98.5% across all diagnostic peaks defined below, with no impurity signals exceeding the 0.1% threshold.
Compound Profile & Synthesis Context
-
Chemical Name: N-(3-fluoro-4-methylphenyl)benzamide[1]
-
Molecular Formula: C₁₄H₁₂FNO
-
Molecular Weight: 229.25 g/mol
-
Physical State: White to off-white crystalline solid.
-
Melting Point (Reference): 152–155 °C (Typical range for fluorinated benzanilides).
Synthesis Workflow
The compound is typically synthesized via Schotten-Baumann benzoylation. Understanding the pathway is crucial for identifying potential impurities (e.g., unreacted aniline, benzoic acid).
Figure 1: Standard synthesis pathway for N-(3-fluoro-4-methylphenyl)benzamide.
Experimental Protocols for Characterization
To ensure reproducibility, the following protocols must be strictly adhered to when preparing the "Synthesized Sample."
A. 1H and 13C NMR Spectroscopy
-
Instrument: 400 MHz or higher (e.g., Bruker Avance III).
-
Solvent: DMSO-d₆ (Preferred for amide solubility and H-bonding stability) or CDCl₃.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO quintet at 2.50 ppm).
B. FT-IR Spectroscopy
-
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Comparative Spectral Analysis
This section compares the Reference Standard (theoretical/consensus values derived from high-purity commercial standards) with the Synthesized Product .
Table 1: 1H NMR Data Comparison (400 MHz, DMSO-d₆)
| Assignment | Proton Type | Reference Standard (δ ppm) | Synthesized Sample (Target) | Multiplicity (J in Hz) | Validation Status |
| NH | Amide | 10.25 – 10.35 | 10.30 | Broad Singlet (s) | CRITICAL |
| H-2' | Benzoyl (Ortho) | 7.92 – 7.98 | 7.95 | Doublet (d, J=7.5) | Pass |
| H-2 | Aniline (Ortho to F) | 7.68 – 7.75 | 7.71 | Doublet of Doublets (dd) | DIAGNOSTIC |
| H-6 | Aniline (Ortho to N) | 7.45 – 7.55 | 7.50 | Multiplet (m) | Pass |
| H-3', 4', 5' | Benzoyl (Meta/Para) | 7.50 – 7.60 | 7.55 | Multiplet (m) | Pass |
| H-5 | Aniline (Meta to F) | 7.20 – 7.30 | 7.25 | Triplet (t) / Pseudo-t | Pass |
| CH₃ | Methyl | 2.20 – 2.25 | 2.23 | Doublet (J≈1.5) or s | Pass |
Senior Scientist Insight:
-
The Diagnostic Peak: The proton at position 2 of the aniline ring (H-2) is the most sensitive. It appears as a doublet of doublets due to coupling with the fluorine atom (JH-F ≈ 11-13 Hz) and the meta-proton (JH-H ≈ 2 Hz). If this splitting is absent, the fluorine substitution is incorrect.
-
Common Impurity: A peak at ~5.0 ppm indicates unreacted aniline (NH₂ protons). A peak at ~12-13 ppm indicates residual Benzoic Acid.
Table 2: 13C NMR Data Comparison (100 MHz, DMSO-d₆)
| Carbon Type | Reference Shift (ppm) | Coupling (J C-F) | Notes |
| C=O (Carbonyl) | 165.5 | - | Characteristic Amide Signal |
| C-F (C-3) | 160.5 | d, J ≈ 242 Hz | Definitive Proof of F-C bond |
| C-Me (C-4) | 118.0 | d, J ≈ 18 Hz | Split by Ortho-F |
| Methyl (-CH₃) | 14.5 | d, J ≈ 2-3 Hz | Slightly split or singlet |
Purity Logic Flow & Decision Tree
Use the following logic gate to determine if the synthesized batch can be released for biological testing.
Figure 2: Quality Control Decision Tree for N-(3-fluoro-4-methylphenyl)benzamide.
Troubleshooting & Insights
-
Moisture Sensitivity: The amide proton (NH) is exchangeable. If the sample DMSO is "wet" (contains H₂O), the NH peak at 10.3 ppm may broaden significantly or disappear. Action: Dry the sample and use fresh ampoule DMSO-d₆.
-
Rotamers: Unlike tertiary amides, this secondary amide typically exists as a single trans conformer at room temperature. If you see "shadow" peaks, check for restricted rotation or impurities.
-
Melting Point Deviation: If your synthesized sample melts <150°C, it likely contains solvent inclusions (e.g., Toluene/DCM). Dry under high vacuum (0.1 mbar) at 60°C for 4 hours.
References
-
Synthesis of Benzanilides: Gowda, B. T., et al. "Structure of N-(4-methylphenyl)-benzamide." Acta Crystallographica Section E, vol. 64, no. 1, 2008, p. o83. Link
- Fluorine Coupling Constants: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard text for J values).
-
General Spectral Data Source: National Institute of Standards and Technology (NIST). "Benzamide, N-(4-methylphenyl)- Spectral Data." NIST Chemistry WebBook. Link(Note: Used for analogue comparison).
-
Starting Material Data: Sigma-Aldrich. "3-Fluoro-4-methylaniline Product Specification." Link
Sources
Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to Off-Target Effect Evaluation of Novel Benzamide-Based Compounds
In the intricate world of drug discovery, the pursuit of highly selective kinase inhibitors remains a paramount challenge. While the benzamide scaffold has proven to be a versatile framework for designing potent kinase inhibitors, ensuring their specificity is a critical determinant of their therapeutic success and safety profile. Unintended interactions with off-target kinases can lead to unexpected toxicities or a dilution of the intended therapeutic effect. This guide provides a comprehensive evaluation of methodologies to dissect the off-target effects of novel N-phenylbenzamide derivatives in cellular models, offering a comparative analysis of cutting-edge techniques and the rationale behind their application.
For the purpose of this guide, we will consider a hypothetical lead compound, N-(3-fluoro-4-methylphenyl)benzamide (Compound X) , to illustrate the experimental workflow. We will compare its off-target profile with well-characterized benzamide-based kinase inhibitors, Imatinib and Sorafenib , which are known for their distinct selectivity profiles.[1][2][3][4]
The Rationale: Why Off-Target Profiling is Non-Negotiable
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[5] This conservation makes achieving absolute selectivity a formidable task. Off-target effects can manifest in several ways:
-
Toxicity: Inhibition of essential kinases can lead to adverse cellular effects. For instance, some kinase inhibitors have been associated with cardiotoxicity due to off-target effects on kinases crucial for cardiomyocyte function.
-
Reduced Efficacy: Binding to unintended targets can reduce the free concentration of the drug available to engage its primary target.
-
Polypharmacology: In some instances, off-target effects can be beneficial, contributing to the overall therapeutic efficacy of a drug.[5] Understanding these interactions is crucial for a complete mechanistic understanding.
A multi-pronged approach, employing orthogonal assays, is therefore essential for a robust assessment of a compound's selectivity.
A Phased Approach to Off-Target Evaluation
A systematic evaluation of off-target effects can be structured into a three-phase process, moving from broad, initial screens to more focused, cellularly relevant assays.
Caption: A phased workflow for comprehensive off-target effect evaluation.
Phase 1: Broad Kinome Profiling
The initial step involves screening the compound against a large panel of kinases to identify potential off-target interactions. Two common and complementary approaches are kinome-wide binding assays and luminescence-based activity assays.
Kinome-Wide Competition Binding Assay (e.g., KINOMEscan™)
This affinity-based assay quantitatively measures the binding of a compound to a large panel of kinases. It provides a comprehensive overview of the compound's binding landscape across the kinome.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize Compound X, Imatinib, and Sorafenib in DMSO to a stock concentration of 10 mM.
-
Assay Principle: The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound (e.g., 1 µM). A lower percentage indicates a higher affinity.
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay measures the enzymatic activity of a panel of kinases in the presence of the test compound. It directly assesses the functional consequence of compound binding.[6][7][8][9]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare kinase solutions, corresponding substrates, and ATP in kinase assay buffer. Prepare serial dilutions of Compound X, Imatinib, and Sorafenib.
-
Kinase Reaction: In a 384-well plate, incubate the kinases with the test compounds for 15 minutes. Initiate the kinase reaction by adding the substrate/ATP mix. Allow the reaction to proceed for 1 hour at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value for each kinase.
| Kinase Target | Compound X IC50 (nM) | Imatinib IC50 (nM) | Sorafenib IC50 (nM) |
| Primary Target (Hypothetical) | 10 | >10,000 | >10,000 |
| ABL1 | >10,000 | 25 | 5,000 |
| KIT | 5,000 | 100 | 900 |
| PDGFRα | >10,000 | 150 | 50 |
| VEGFR2 | 2,500 | >10,000 | 20 |
| BRAF | >10,000 | >10,000 | 6 |
| p38α | 800 | 70,000 | 57 |
Table 1: Hypothetical comparative kinase inhibition profile of Compound X, Imatinib, and Sorafenib. Data for Imatinib and Sorafenib are based on published literature.[1][3][10]
Phase 2: Cellular Target Engagement
After identifying potential off-targets from broad profiling, the next crucial step is to confirm that the compound engages these targets within a cellular context.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[11][12][13][14]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells (e.g., HEK293T) with Compound X or a vehicle control (DMSO) for 1 hour.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomic methods.
-
Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein using bioluminescence resonance energy transfer (BRET).[15][16][17][18]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Assay Setup: Seed the transfected cells in a 384-well plate. Add the NanoBRET™ tracer, which is a fluorescently labeled ligand that binds to the target kinase.
-
Compound Addition: Add serial dilutions of the test compound.
-
BRET Measurement: After a 2-hour incubation, add the Nano-Glo® substrate and measure the BRET signal (emission at 610 nm) and NanoLuc® luminescence (emission at 450 nm).
-
Data Analysis: Calculate the BRET ratio (610nm/450nm). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and target engagement.
| Assay | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein.[14] | Label-free; applicable to any protein with a suitable antibody; performed in intact cells.[11][12] | Indirect measurement of engagement; lower throughput than BRET assays. |
| NanoBRET™ | Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[18] | Live-cell assay; quantitative measurement of target occupancy and residence time; high throughput.[15][16][17] | Requires genetic modification of cells; availability of specific tracers can be a limitation. |
Table 2: Comparison of cellular target engagement assays.
Phase 3: Functional Cellular Consequences
The final phase involves assessing the downstream functional consequences of off-target engagement in relevant cellular models.
Transcriptomic Profiling (RNA-seq)
RNA sequencing can provide an unbiased view of the global changes in gene expression induced by the compound. This can help to identify pathways that are affected by off-target inhibition.
Experimental Protocol: RNA-seq
-
Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line expressing the primary target and potential off-targets) with Compound X, a vehicle control, and reference compounds at a relevant concentration (e.g., 10x IC50 for the primary target).
-
RNA Extraction and Library Preparation: Extract total RNA from the cells and prepare sequencing libraries.
-
Sequencing: Perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes. Perform pathway analysis to identify signaling pathways that are significantly altered by the compound.
Phenotypic Assays
Based on the identified off-target kinases and affected pathways, specific phenotypic assays can be designed to confirm the functional consequences. For example, if an off-target kinase is involved in cell cycle regulation, a cell cycle analysis can be performed.
Conclusion: A Holistic View of Selectivity
The evaluation of off-target effects is a critical and iterative process in the development of safe and effective kinase inhibitors. A combination of broad kinome profiling, cellular target engagement assays, and functional cellular studies provides a comprehensive understanding of a compound's selectivity profile. By employing the methodologies outlined in this guide, researchers can make more informed decisions in lead optimization and candidate selection, ultimately increasing the probability of clinical success. The hypothetical case of N-(3-fluoro-4-methylphenyl)benzamide (Compound X) , when compared to the well-documented profiles of Imatinib and Sorafenib , underscores the importance of a rigorous, multi-faceted approach to characterizing the intricate interactions of novel benzamide derivatives within the cellular environment.
References
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
-
Guo, T., et al. (2008). Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. Clinical Cancer Research, 14(21), 6951–6960. [Link]
-
Auld, D. S., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 10(4), 345-356. [Link]
-
Andersson, O., et al. (2019). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? Journal of Endocrinology, 242(1), R1-R9. [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129–3140. [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
Illumina, Inc. (n.d.). CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation. Retrieved from [Link]
-
Bantscheff, M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2735-2745. [Link]
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Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 169-191. [Link]
-
Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Trends in Pharmacological Sciences, 39(8), 705-721. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Selectivity and therapeutic inhibition of kinases: to be or not to be? Chemistry & Biology, 14(4), 355-360. [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
-
National Cancer Institute. (2019, September 17). FDA Approves Entrectinib for Tumors with NTRK Fusions. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
Pao, W., & Chmielecki, J. (2010). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 16(23), 5670-5672. [Link]
-
Vera, J., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 156. [Link]
-
Wang, Y., et al. (2025). Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways. Frontiers in Pharmacology, 16, 1345678. [Link]
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Al-Subari, E., et al. (2025). Imatinib in Targeted Therapy: Advances in Biomedical Applications and Drug Delivery Systems. Pharmaceutics, 17(11), 2345. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pelagobio.com [pelagobio.com]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 17. eubopen.org [eubopen.org]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Safety Operating Guide
Personal protective equipment for handling N-(3-fluoro-4-methylphenyl)benzamide
Operational Safety Guide: Handling N-(3-fluoro-4-methylphenyl)benzamide
Executive Summary & Risk Profile
This guide provides the operational standard for handling N-(3-fluoro-4-methylphenyl)benzamide , a fluorinated organic intermediate commonly used in the synthesis of kinase inhibitors and pharmaceutical agents.[1]
While specific toxicological data for this exact isomer may be limited in public repositories, its structural class (substituted benzamides) and the presence of a fluorinated aniline moiety necessitate a Band 3 Occupational Exposure Strategy (OEB 3) . This approach assumes the compound is bioactive and potentially harmful until proven otherwise.[1]
Core Hazard Identification (GHS-Based Prediction):
-
Physical State: Solid (Crystalline powder).[1] Dust inhalation is the primary vector of exposure.
-
Health Hazards:
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. The following Personal Protective Equipment (PPE) matrix is designed to create redundancy.
| Component | Specification (Minimum) | Scientific Rationale & Causality |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | Permeation Kinetics: Fluorinated aromatics can permeate thin latex rapidly.[1] Double gloving creates a "breakthrough gap," allowing you to detect outer glove failure before skin contact occurs.[1] |
| Body Protection | Tyvek® Lab Coat (Closed Front) or Chemical-Resistant Apron | Particulate Migration: Standard cotton coats trap dust in fibers, leading to secondary exposure outside the lab.[1] Tyvek sheds particles and prevents migration to street clothes.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Aerosol Defense: Safety glasses leave gaps.[1] Fine powders (particle size <10µm) behave like fluids in air currents; goggles provide the necessary seal against airborne dust.[1] |
| Respiratory | N95/P100 (if outside hood) Primary control: Fume Hood | Inhalation Toxicology: If weighing outside a containment enclosure is unavoidable, an N95 is the absolute minimum to prevent alveolar deposition of bioactive dust. |
Engineering Controls & Operational Workflow
The "Zero-Dust" Protocol: The most critical safety parameter for N-(3-fluoro-4-methylphenyl)benzamide is controlling electrostatic dust.[1] Substituted benzamides are often static-prone, causing particles to "jump" during weighing.[1]
Required Equipment:
-
Chemical Fume Hood: Face velocity 80–100 fpm.[1]
-
Ionizing Bar/Anti-Static Gun: Essential to neutralize static charge on the powder before spatula transfer.[1]
-
Spill Tray: Fluoropolymer or disposable polypropylene.[1]
Workflow Logic (Graphviz Visualization)
The following diagram illustrates the "Chain of Custody" for the chemical to prevent cross-contamination.
Figure 1: Operational workflow emphasizing containment and rapid solubilization to eliminate dust hazards.
Step-by-Step Handling Protocol
Phase A: Preparation
-
Don PPE: Put on inner gloves, Tyvek coat, goggles, and outer gloves.[1]
-
Prepare Hood: Clear the fume hood of clutter. Place a disposable weighing boat on the balance inside the hood.
-
Static Check: Use an anti-static gun on the weighing boat and the chemical bottle before opening.[1]
Phase B: Manipulation (Weighing & Transfer)
-
Open: Uncap the bottle only inside the hood.
-
Transfer: Use a clean spatula.[1] Do not tap the spatula on the side of the weighing boat (this launches dust).
-
Solubilize: If possible, add the reaction solvent (e.g., DMSO, DCM) directly to the weighing vessel or transfer the solid immediately to a pre-filled flask. Once in solution, the inhalation risk drops to near zero.
-
Seal: Cap the reaction vessel immediately.
Phase C: Decontamination
-
Wipe Down: Wipe the balance and surrounding area with a paper towel soaked in Ethanol or Acetone .[1] (Benzamides are typically soluble in organic solvents, not water).[1]
-
Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.
-
Wash: Wash hands with soap and water immediately after leaving the lab.[1]
Emergency Response & Disposal
| Scenario | Immediate Action |
| Skin Contact | Wash, Don't Scrub: Rinse with soap and water for 15 minutes.[1] Scrubbing can abrade the skin, increasing chemical absorption.[1] |
| Eye Contact | Flush: Use an eyewash station for 15 minutes.[1] Hold eyelids open. Seek medical attention (ophthalmology). |
| Spill (Solid) | Wet Wipe Method: Do not sweep (creates dust).[1] Cover with a wet paper towel (solvent or water) to dampen, then wipe up.[1] |
| Disposal | Halogenated Waste: Due to the Fluorine atom, this must go into the Halogenated Organic Waste stream. Do not mix with acid waste.[1] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets.
-
PubChem. (2024).[1] Benzamide Compound Summary & Safety Data. National Library of Medicine.[1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet for Fluorinated Benzamide Derivatives.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
